Product packaging for A7132(Cat. No.:CAS No. 100490-21-9)

A7132

Número de catálogo: B1662714
Número CAS: 100490-21-9
Peso molecular: 386.4 g/mol
Clave InChI: ROMLGDPRVIVYSV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

A7132 is a potent and selective inhibitor of human Carbonic Anhydrase (CA) isoforms, specifically designed for research applications. Carbonic anhydrases are zinc metalloenzymes that catalyze the fundamental reaction of carbon dioxide hydration to bicarbonate and protons, and are involved in numerous physiological and pathological processes . Research indicates that certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors—including breast, cervix, and lung carcinomas—where they contribute to tumor acidosis, growth, and invasion . This compound targets these isoforms, making it a valuable compound for investigating novel anticancer strategies . Beyond oncology, carbonic anhydrase inhibitors are also relevant in neuroscience research. Inhibition of specific CA isoforms expressed in the central nervous system, such as CA I, has potential for managing conditions like cerebral edema, which can occur as a side effect of some new neurological therapies . The mechanism of action of this compound involves binding to the zinc ion within the enzyme's active site, effectively blocking its catalytic activity and modulating pH-related physiological pathways . For research use only. Not for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16F2N4O3 B1662714 A7132 CAS No. 100490-21-9

Propiedades

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O3/c20-11-1-3-12(4-2-11)25-10-14(19(27)28)16(26)13-9-15(21)18(23-17(13)25)24-7-5-22-6-8-24/h1-4,9-10,22H,5-8H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMLGDPRVIVYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=CC=C(C=C4)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545925
Record name 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100490-21-9
Record name 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Comparative Analysis of the Crystal Structure of Fluoroquinolones: A Case Study Approach to Sarafloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarafloxacin, a fluoroquinolone antibiotic previously used in veterinary medicine, presents a compelling case for structural analysis due to its broad-spectrum activity. However, a comprehensive, publicly available experimental crystal structure of sarafloxacin has remained elusive. This technical whitepaper addresses this knowledge gap by presenting a detailed comparative analysis. Leveraging high-quality crystallographic data from the structurally similar and widely studied fluoroquinolones, ciprofloxacin and norfloxacin, this document provides an in-depth examination of the anticipated structural features of sarafloxacin. This comparative approach allows for the elucidation of key structural parameters, offering valuable insights for researchers in drug design and development.

Introduction

Fluoroquinolones are a class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[1] The chemical scaffold of fluoroquinolones, characterized by a bicyclic aromatic core, allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. Sarafloxacin, with its characteristic N-aryl and piperazinyl substitutions, was developed for veterinary applications but has since been withdrawn. Understanding the three-dimensional arrangement of atoms in these molecules is paramount for comprehending their structure-activity relationships, guiding the design of new derivatives with improved efficacy and reduced side effects.

Putative Crystal Structure of Sarafloxacin: A Comparative Overview

The molecular structure of sarafloxacin is C₂₀H₁₇F₂N₃O₃.[9] Based on the known crystal structures of ciprofloxacin and norfloxacin, it is anticipated that sarafloxacin crystallizes in a manner that accommodates intermolecular interactions, such as hydrogen bonding and π-π stacking, which are characteristic of this class of compounds. The piperazinyl ring and the carboxylic acid moiety are expected to be key players in the formation of the crystal lattice.

Comparative Crystallographic Data

To provide a quantitative understanding of the likely structural parameters of sarafloxacin, the following tables summarize the experimentally determined crystallographic data for ciprofloxacin and norfloxacin. This data serves as a foundational reference for predicting the crystal packing and molecular geometry of sarafloxacin.

Table 1: Comparative Unit Cell Parameters of Ciprofloxacin and Norfloxacin Salts

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
Ciprofloxacin HCl·1.34H₂O[2][3]C₁₇H₁₉FN₃O₃⁺·Cl⁻·1.34H₂OMonoclinicP2₁/n15.321(3)10.584(2)24.333(5)9090.93(3)903942.9(14)8
Norfloxacin Fumarate Hydrate[4]C₁₆H₁₈FN₃O₃·C₄H₄O₄·H₂OMonoclinicP2₁/c10.682(2)27.873(6)7.636(2)90105.15(3)902191.1(8)4
Norfloxacin-Resorcinol (Anhydrous)[8]C₁₆H₁₈FN₃O₃·C₆H₆O₂Triclinic18.427(5)14.593(3)19.613(6)44.30(2)139.73(2)133.25(1)2265(1)4

Table 2: Selected Bond Lengths (Å) for Ciprofloxacin and Norfloxacin

BondCiprofloxacin (in C₁₇H₁₉FN₃O₃⁺·Cl⁻·C₇H₆O₄·H₂O)[10]Norfloxacin (in Norfloxacin-Resorcinol)[8]
C-F1.361(2)1.358(3)
C=O (carbonyl)1.259(2)1.265(3)
C-O (carboxyl)1.285(2)1.289(3)
C-N (piperazine)1.465(2)1.471(4)

Table 3: Selected Bond Angles (°) for Ciprofloxacin and Norfloxacin

AngleCiprofloxacin (in C₁₇H₁₉FN₃O₃⁺·Cl⁻·C₇H₆O₄·H₂O)[10]Norfloxacin (in Norfloxacin-Resorcinol)[8]
O-C-O (carboxyl)124.9(2)124.5(3)
C-N-C (piperazine)110.5(1)110.2(2)
F-C-C118.8(2)118.9(3)

Experimental Protocols for Fluoroquinolone Crystal Structure Determination

The following methodologies are standard for the determination of fluoroquinolone crystal structures and would be applicable to sarafloxacin.

Crystallization

Single crystals of sufficient quality for X-ray diffraction are typically grown by slow evaporation of a suitable solvent. For fluoroquinolones like ciprofloxacin and norfloxacin, various solvent systems have been successful, including:

  • Ciprofloxacin Hydrochloride: Crystallized from an aqueous solution.[2][3]

  • Norfloxacin Fumarate: Obtained through mechanochemical treatment in the presence of water/organic mixtures.[5]

  • Norfloxacin-Resorcinol Cocrystal: Synthesized by a solvent-mediated transformation experiment in toluene.[8]

A general workflow for crystallization is depicted below:

G cluster_0 Crystallization Workflow A Dissolve Fluoroquinolone in Appropriate Solvent B Slow Evaporation / Cooling A->B C Single Crystal Formation B->C D Crystal Mounting C->D

Crystallization Workflow
X-ray Diffraction Data Collection

Data for single-crystal X-ray diffraction is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is mounted on a goniometer and maintained at a low temperature (typically 100-150 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The logical relationship for a comparative structural analysis is as follows:

G A Known Crystal Structures (Ciprofloxacin, Norfloxacin) C Comparative Analysis (Unit Cell, Bond Lengths, Angles) A->C Input Data B Unknown Crystal Structure (Sarafloxacin) B->C Target of Study D Predicted Structural Features of Sarafloxacin C->D Generates Insights

Comparative Structural Analysis Logic

Molecular Signaling Pathway

Sarafloxacin, like other fluoroquinolones, targets bacterial DNA gyrase and topoisomerase IV. The inhibition of these enzymes disrupts DNA replication and repair, ultimately leading to bacterial cell death.

G Sarafloxacin Sarafloxacin DNA_Gyrase Bacterial DNA Gyrase Sarafloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Sarafloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Mechanism of Action of Sarafloxacin

Conclusion

While the definitive crystal structure of sarafloxacin remains to be experimentally determined and published, a comprehensive understanding of its likely structural characteristics can be gleaned through a rigorous comparative analysis with its close structural analogs, ciprofloxacin and norfloxacin. The crystallographic data presented in this whitepaper provides a valuable resource for researchers, offering insights into the expected bond lengths, angles, and crystal packing of sarafloxacin. This information is critical for computational modeling, structure-activity relationship studies, and the rational design of novel fluoroquinolone antibiotics. The detailed experimental protocols also provide a clear roadmap for future research aimed at obtaining the elusive single-crystal structure of sarafloxacin.

References

In Vitro Antibacterial Spectrum of Sarafloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Sarafloxacin, a fluoroquinolone antimicrobial agent. The document is intended for researchers, scientists, and drug development professionals, offering detailed data on its activity against a range of clinically relevant bacteria, standardized experimental protocols for susceptibility testing, and a visualization of its mechanism of action.

Introduction

Sarafloxacin is a synthetic fluoroquinolone that exhibits broad-spectrum antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. The inhibition of these enzymes leads to rapid bactericidal action against susceptible organisms. This guide summarizes the quantitative in vitro activity of Sarafloxacin against a variety of Gram-positive and Gram-negative bacteria, as determined by Minimum Inhibitory Concentration (MIC) studies.

Quantitative Antibacterial Spectrum of Sarafloxacin

The in vitro potency of Sarafloxacin has been evaluated against numerous bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 1: In Vitro Activity of Sarafloxacin against Gram-Positive Bacteria
Bacterial SpeciesStrain(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureusATCC 292130.06 - 0.25--
Staphylococcus aureusATCC 6538p0.125--
Staphylococcus epidermidisATCC 122280.25--
Enterococcus faecalisATCC 292120.5 - 2--
Bacillus subtilisATCC 66330.25--
Micrococcus luteusATCC 11100.0625--
Peptostreptococcus spp.3 human isolates-0.125-

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data is not always available.

Table 2: In Vitro Activity of Sarafloxacin against Gram-Negative Bacteria
Bacterial SpeciesStrain(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coliATCC 259220.008 - 0.03--
Escherichia coliATCC 8739≤0.015--
Pseudomonas aeruginosaATCC 278530.12 - 1--
Pseudomonas aeruginosaATCC 90271--
Klebsiella pneumoniaeATCC 100310.0625--
Serratia marcescensPTCC 11110.25--
Table 3: In Vitro Activity of Sarafloxacin against Anaerobic Bacteria
Bacterial SpeciesStrain(s)MIC Range (µg/mL)
Bacteroides spp.Clinical Isolates0.5 - 2
Fusobacterium spp.Clinical Isolates0.5 - 2
Eubacterium spp.Clinical Isolates0.5 - 2
Actinomyces spp.Clinical Isolates0.5 - 2
Peptococcus spp.Clinical Isolates0.5 - 2

Experimental Protocols for MIC Determination

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The data presented in this guide were primarily generated using the broth microdilution and agar dilution methods, following standardized procedures from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[2][3] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

Protocol Overview:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of Sarafloxacin is prepared in a suitable solvent, such as DMSO or dimethylformamide.[4] Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilutions: Two-fold serial dilutions of Sarafloxacin are prepared in 96-well microtiter plates containing CAMHB to achieve a range of final concentrations.

  • Inoculum Preparation: Bacterial colonies from an overnight culture on a non-selective agar medium are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of Sarafloxacin that completely inhibits visible bacterial growth.[5]

Agar Dilution Method

The agar dilution method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.[6]

Protocol Overview:

  • Preparation of Antimicrobial-Containing Agar Plates: A stock solution of Sarafloxacin is prepared and serially diluted. Each dilution is then mixed with molten Mueller-Hinton Agar (MHA) at 45-50°C and poured into petri dishes.

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared. This suspension is further diluted to obtain a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of Sarafloxacin that inhibits the visible growth of the bacteria on the agar.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Sarafloxacin, like other fluoroquinolones, exerts its antibacterial effect by targeting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] In Gram-negative bacteria, the primary target is DNA gyrase, while in many Gram-positive bacteria, topoisomerase IV is the main target.

The following diagram illustrates the mechanism of action of Sarafloxacin.

Sarafloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_replication DNA Replication & Segregation Sarafloxacin Sarafloxacin CellWall Cell Wall Penetration Sarafloxacin->CellWall Inhibition_Gyrase Inhibition CellWall->Inhibition_Gyrase Binds to GyrA subunit Inhibition_TopoIV Inhibition CellWall->Inhibition_TopoIV Binds to ParC subunit DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Topoisomerase_IV Topoisomerase IV Decatenated_DNA Separated Daughter Chromosomes Topoisomerase_IV->Decatenated_DNA Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Introduces negative supercoils Replicated_DNA Catenated Daughter Chromosomes Replicated_DNA->Topoisomerase_IV Decatenation Inhibition_Gyrase->DNA_Gyrase DNA_Damage DNA Damage & Replication Block Inhibition_Gyrase->DNA_Damage Inhibition_TopoIV->Topoisomerase_IV Inhibition_TopoIV->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Figure 1. Mechanism of action of Sarafloxacin.

Experimental Workflow for MIC Determination

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of Sarafloxacin using the broth microdilution method.

MIC_Workflow Start Start: Pure Bacterial Culture Inoculum_Prep Prepare 0.5 McFarland Standard Suspension Start->Inoculum_Prep Dilute_Inoculum Dilute Suspension to Final Inoculum Density Inoculum_Prep->Dilute_Inoculum Inoculate_Plates Inoculate Plates with Bacterial Suspension Dilute_Inoculum->Inoculate_Plates Prepare_Plates Prepare Serial Dilutions of Sarafloxacin in 96-Well Plates Prepare_Plates->Inoculate_Plates Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Read Plates for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC End End: MIC Value Determine_MIC->End

Figure 2. Broth microdilution MIC testing workflow.

Conclusion

Sarafloxacin demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including several clinically important pathogens. Its mechanism of action, involving the dual targeting of DNA gyrase and topoisomerase IV, contributes to its efficacy. The standardized methodologies for MIC determination, such as broth microdilution and agar dilution, are crucial for the accurate assessment of its antibacterial potency and for monitoring the emergence of resistance. This technical guide provides a foundational understanding of Sarafloxacin's in vitro antibacterial profile, which is essential for its application in research and potential therapeutic development.

References

The Pharmacokinetics and Metabolism of Sarafloxacin in Poultry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of sarafloxacin, a fluoroquinolone antibiotic, in various poultry species. The information is compiled from a range of scientific studies to support research, development, and regulatory activities related to this compound in the poultry industry.

Pharmacokinetics of Sarafloxacin in Poultry

The pharmacokinetic profile of sarafloxacin has been investigated in several poultry species, primarily in broiler chickens, with some data available for turkeys and laying hens. These studies reveal species-specific differences in absorption, distribution, metabolism, and excretion.

Pharmacokinetic Parameters in Broiler Chickens

Sarafloxacin has been administered to broiler chickens via intravenous (IV), intramuscular (IM), and oral (p.o.) routes to determine its key pharmacokinetic parameters. A summary of these parameters from a pivotal study is presented in Table 1.

Table 1: Pharmacokinetic Parameters of Sarafloxacin in Broiler Chickens Following a Single 10 mg/kg Dose

ParameterIntravenous (IV)Intramuscular (IM)Oral (p.o.)
Cmax (μg/mL) -1.110.79
Tmax (h) -0.50.75
AUC (μg·h/mL) 8.33 ± 1.636.01 ± 0.674.96 ± 0.96
t½β (h) 2.53 ± 0.826.81 ± 2.043.89 ± 1.19
Bioavailability (F%) -72.1 ± 8.159.6 ± 13.8
Vd(ss) (L/kg) 3.40 ± 1.26--
ClB (L/kg/h) 1.20 ± 0.20--

Data sourced from a comparative study on the pharmacokinetics of sarafloxacin in pigs and broilers.[1][2][3]

Following oral administration, sarafloxacin is rapidly absorbed, reaching maximum plasma concentrations in less than an hour.[1] The bioavailability of the oral formulation is approximately 59.6%.[1][2][3] The elimination half-life is relatively short after IV and oral administration but is longer after intramuscular injection, which may be due to a slower absorption process from the muscle tissue.[1] Sarafloxacin is extensively distributed in the body, as indicated by the large volume of distribution at steady-state (Vd(ss)).[1][2][3]

Pharmacokinetics in Turkeys

Limited public data is available on the detailed pharmacokinetics of sarafloxacin in turkeys. However, dosing recommendations have been established, suggesting an administration of 30 mg/L in drinking water, which is equivalent to approximately 4 mg/kg body weight for turkeys from 7 weeks of age.[4]

Residues in Laying Hens

Studies using radiolabeled sarafloxacin ([14C]sarafloxacin) in laying hens have shown that the drug is transferred to eggs. Total radioactive residues were detected in both egg yolk and albumen on the second day of a five-day dosing period, reaching a maximum concentration 24 hours after the final dose.[5][6] The residues in the albumen declined rapidly and were undetectable two days after drug withdrawal, while the decline in the yolk was much slower, becoming undetectable seven days after withdrawal.[5][6] High-performance liquid chromatography (HPLC) analysis revealed that the parent sarafloxacin was the major component of the residue in both yolk and albumen.[6]

Metabolism of Sarafloxacin in Poultry

The metabolism of sarafloxacin in poultry primarily occurs in the liver.[1] The main metabolic pathways involve conjugation of the parent drug.[1]

Two primary types of conjugates have been identified:

  • Sulphamic acid conjugate: Formed at the N-4 position of the piperazine ring.[1]

  • Glucuronide conjugate: Formed with the carboxylic acid group.[1]

There are species-specific differences in the extent of metabolism. Turkeys tend to produce a higher proportion of these conjugates in the liver (47-57%) compared to chickens (8-13%).[4] Consequently, the parent drug constitutes a larger percentage of the residues in chicken liver (67%) than in turkey liver (21%).[4]

Metabolism Metabolic Pathway of Sarafloxacin in Poultry Sarafloxacin Sarafloxacin Liver Liver (Metabolism) Sarafloxacin->Liver Enzymatic Conjugation SulphamicAcid Sulphamic Acid Conjugate (at N-position of piperazine ring) Glucuronide Glucuronide Conjugate (at -COOH group) Liver->SulphamicAcid Liver->Glucuronide

Caption: Primary metabolic pathways of sarafloxacin in poultry liver.

Experimental Protocols

Accurate determination of sarafloxacin concentrations in biological matrices is crucial for pharmacokinetic and residue studies. The most common analytical methods employed are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Extraction from Poultry Tissues

The following workflow outlines a general procedure for the extraction of sarafloxacin from poultry tissues for analysis.

ExperimentalWorkflow General Workflow for Sarafloxacin Extraction from Poultry Tissue cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (if necessary) cluster_analysis Analysis Tissue Poultry Tissue (e.g., muscle, liver) Homogenize Homogenization Tissue->Homogenize AddSolvent Add Extraction Solvent (e.g., acidified acetonitrile) Homogenize->AddSolvent Vortex Vortex/Shake AddSolvent->Vortex Centrifuge1 Centrifugation Vortex->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant SPE Solid Phase Extraction (SPE) or Liquid-Liquid Partitioning CollectSupernatant->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze HPLC or UPLC-MS/MS Analysis Reconstitute->Analyze

Caption: A generalized workflow for the extraction of sarafloxacin from poultry tissues.

Detailed Steps:

  • Homogenization: A representative sample of the tissue (e.g., muscle, liver) is homogenized to ensure uniformity.

  • Extraction: An extraction solvent, often an acidified organic solvent like acetonitrile, is added to the homogenized tissue. The mixture is then vortexed or shaken vigorously to facilitate the transfer of sarafloxacin from the tissue matrix into the solvent.

  • Centrifugation: The sample is centrifuged at high speed to separate the solid tissue debris from the liquid extract.

  • Supernatant Collection: The supernatant, containing the dissolved sarafloxacin, is carefully collected.

  • Cleanup: Depending on the complexity of the matrix and the sensitivity of the analytical method, a cleanup step such as solid-phase extraction (SPE) or liquid-liquid partitioning may be employed to remove interfering substances.

  • Concentration and Reconstitution: The cleaned extract is often evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the mobile phase used for the chromatographic analysis.

  • Analysis: The reconstituted sample is then injected into the HPLC or UPLC-MS/MS system for quantification.

HPLC Method for Sarafloxacin Analysis in Plasma

The following provides a representative HPLC method for the determination of sarafloxacin in poultry plasma.

Table 2: Example HPLC Conditions for Sarafloxacin Analysis in Plasma

ParameterCondition
Column C18 reversed-phase column
Mobile Phase Acetonitrile and 0.1% trifluoroacetic acid (29:71, v/v)
Flow Rate 1.0 mL/min
Detection Fluorescence
Excitation Wavelength 280 nm
Emission Wavelength 460 nm
Retention Time Approximately 4.9 ± 0.2 min

This method was reported for the analysis of sarafloxacin in duck serum.[7]

UPLC-MS/MS Method for Sarafloxacin Residue Analysis in Tissues

For highly sensitive and specific quantification of sarafloxacin residues in tissues, UPLC-MS/MS is the method of choice.

Table 3: Example UPLC-MS/MS Conditions for Sarafloxacin Analysis in Tissues

ParameterCondition
Column C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 μm)
Mobile Phase A: 0.1% formic acid in waterB: 0.1% formic acid in methanol
Gradient Elution A typical gradient would involve a decrease in the percentage of mobile phase A over time.
Flow Rate 300 μL/min
Ionization Mode Electrospray Ionization (ESI), positive mode
MRM Transitions m/z 386.2 → 342.2 for sarafloxacin

These conditions are based on a method for the analysis of sarafloxacin in black-bone silky fowl tissues.[8]

Tissue Distribution and Residue Depletion

Following administration, sarafloxacin distributes to various tissues. Studies in broiler chickens have shown that sarafloxacin can be detected in muscle, liver, lung, skin, fat, and kidney.[4]

The depletion of sarafloxacin residues from edible tissues is a critical factor in determining appropriate withdrawal times to ensure food safety. In a study on black-bone silky fowl, which received oral doses of sarafloxacin for 7 consecutive days, the mean concentrations in muscle and liver on the first day after treatment were 366.88 ± 129.51 and 120.35 ± 46.86 μg/kg, respectively.[8][9] Notably, the depletion from muscle was slow in this particular breed.[9]

Difloxacin, another fluoroquinolone, is metabolized to sarafloxacin in chickens. After multiple oral doses of difloxacin, both difloxacin and sarafloxacin residues were found in kidney, liver, muscle, and skin with fat.[10] A withdrawal period of 5 days was deemed necessary for difloxacin residues to fall below the maximum residue limits (MRLs) established by the European Union.[10]

Conclusion

This technical guide has summarized key information on the pharmacokinetics and metabolism of sarafloxacin in poultry. The data highlights the rapid absorption and extensive distribution of the drug in broiler chickens. The primary metabolic pathways involve the formation of sulphamic acid and glucuronide conjugates, with notable differences in the extent of metabolism between chickens and turkeys. Detailed experimental protocols for the analysis of sarafloxacin in various poultry matrices have also been presented. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important veterinary antibiotic. Further research into the pharmacokinetics in a wider range of poultry species and a more detailed characterization of the enzymes involved in its metabolism would be beneficial for a more complete understanding of its disposition in poultry.

References

Biological Activity of Novel 1,8-Naphthyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the recent advancements in the exploration of novel 1,8-naphthyridine derivatives, focusing on their anticancer and antimicrobial properties. This document details the quantitative biological data, experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Biological Activity Data

The biological evaluation of novel 1,8-naphthyridine derivatives has yielded promising quantitative data, primarily in the form of half-maximal inhibitory concentrations (IC50) for anticancer activity and minimum inhibitory concentrations (MIC) for antimicrobial activity. These values are crucial for understanding the potency and structure-activity relationships (SAR) of these compounds.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 1,8-naphthyridine derivatives against various cancer cell lines. The tables below summarize the IC50 values for some recently synthesized compounds.

Table 1: Anticancer Activity of Selected 1,8-Naphthyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
3u A375 (Melanoma)Not specified, induces necroptosis at 8 µM and apoptosis at 16-20 µM[1]
5g HepG-2 (Liver)Not specified, high cytotoxicity[2]
5p HepG-2 (Liver)Not specified, high cytotoxicity[2]
10c MCF7 (Breast)1.47[3]
8d MCF7 (Breast)1.62[3]
4d MCF7 (Breast)1.68[3]
10f MCF7 (Breast)2.30[3]
8b MCF7 (Breast)3.19[3]
3f MCF7 (Breast)6.53[3]
10b MCF7 (Breast)7.79[3]
8c MCF7 (Breast)7.89[3]
6f MCF7 (Breast)7.88[3]
Antimicrobial Activity

1,8-Naphthyridine derivatives have shown significant potential as antimicrobial agents, targeting both Gram-positive and Gram-negative bacteria. The following table presents the MIC values of selected novel compounds.

Table 2: Antimicrobial Activity of Selected 1,8-Naphthyridine Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
ANA-12 Mycobacterium tuberculosis H37Rv6.25[4]
ANC-2 Mycobacterium tuberculosis H37Rv12.5[4]
ANA-1 Mycobacterium tuberculosis H37Rv12.5[4]
ANA-6 Mycobacterium tuberculosis H37Rv12.5[4]
ANA-7 Mycobacterium tuberculosis H37Rv12.5[4]
ANA-8 Mycobacterium tuberculosis H37Rv12.5[4]
ANA-10 Mycobacterium tuberculosis H37Rv12.5[4]
PD 131628 Various BacteriaPotency exceeded ciprofloxacin and other common antibiotics[5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of the biological activity of novel compounds. This section provides methodologies for key in vitro assays.

Synthesis of 1,8-Naphthyridine Derivatives

The synthesis of the 1,8-naphthyridine core is often achieved through the Friedländer annulation, which involves the condensation of a 2-amino-3-formylpyridine with a compound containing a reactive methylene group. Subsequent modifications can be made to introduce various substituents.

General Synthetic Procedure:

  • Friedländer Annulation: A mixture of 2-aminonicotinaldehyde and an active methylene compound (e.g., a ketone, β-ketoester, or malononitrile) is refluxed in a suitable solvent (e.g., ethanol, acetic acid) in the presence of a catalyst (e.g., piperidine, potassium hydroxide).

  • Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography.

  • Derivatization: Further chemical transformations can be performed on the 1,8-naphthyridine core to introduce desired functional groups at various positions, leading to a library of novel derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range of 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A bacterial suspension is prepared from an overnight culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of the biological activity of 1,8-naphthyridine derivatives.

anticancer_mechanism cluster_cell Cancer Cell 1,8-Naphthyridine 1,8-Naphthyridine Topoisomerase_II Topoisomerase II Inhibition 1,8-Naphthyridine->Topoisomerase_II DNA_Damage DNA Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M or S phase) DNA_Damage->Cell_Cycle_Arrest Topoisomerase_II->DNA_Damage Apoptosis_Induction Apoptosis Induction Cell_Cycle_Arrest->Apoptosis_Induction Cell_Death Cell_Death Apoptosis_Induction->Cell_Death

Caption: Mechanism of anticancer activity of 1,8-naphthyridine derivatives.

antimicrobial_mechanism cluster_bacteria Bacterial Cell 1,8-Naphthyridine 1,8-Naphthyridine DNA_Gyrase DNA Gyrase/ Topoisomerase IV Inhibition 1,8-Naphthyridine->DNA_Gyrase DNA_Replication_Block DNA Replication Blocked DNA_Gyrase->DNA_Replication_Block Bacterial_Cell_Death Bacterial_Cell_Death DNA_Replication_Block->Bacterial_Cell_Death

Caption: Mechanism of antimicrobial activity of 1,8-naphthyridine derivatives.

experimental_workflow Synthesis Synthesis of Novel 1,8-Naphthyridine Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Anticancer_Screening In Vitro Anticancer Screening (MTT Assay) Characterization->Anticancer_Screening Antimicrobial_Screening In Vitro Antimicrobial Screening (Broth Microdilution) Characterization->Antimicrobial_Screening Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer_Screening->Data_Analysis Antimicrobial_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General workflow for the synthesis and biological evaluation of novel 1,8-naphthyridine derivatives.

apoptosis_pathway cluster_apoptosis Apoptosis Signaling Pathway Naphthyridine 1,8-Naphthyridine Derivative (e.g., 3u) Death_Receptors Upregulation of Death Receptors (TNFR1, DR4, DR5) Naphthyridine->Death_Receptors FADD FADD Recruitment Death_Receptors->FADD Caspase8 Caspase-8 Activation FADD->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction pathway by a novel 1,8-naphthyridine derivative.[1]

References

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Fluoroquinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of fluoroquinolone antibiotics. By dissecting the molecular framework of this critical class of antibacterial agents, we aim to provide a comprehensive resource for researchers and drug development professionals engaged in the discovery and optimization of novel anti-infective therapies. This document details the intricate interplay between chemical structure and biological function, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

The Fluoroquinolone Core: A Scaffold for Antibacterial Potency

The foundational structure of all fluoroquinolone antibiotics is a bicyclic aromatic system, 4-quinolone, with a carboxylic acid at position 3 and a fluorine atom at position 6. This core scaffold is essential for their antibacterial activity, which is primarily exerted through the inhibition of two critical bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are vital for bacterial DNA replication, transcription, and repair, and their inhibition leads to irreparable DNA damage and subsequent cell death.[2][3] The potency and spectrum of activity of individual fluoroquinolones are intricately determined by the nature and position of various substituents on this core structure.

The following diagram illustrates the fundamental bicyclic core of fluoroquinolones and the key positions for substitution that dictate their pharmacological properties.

Figure 1: The core chemical structure of fluoroquinolones, highlighting key positions for substitution.

Structure-Activity Relationship: Decoding the Substituent Effects

The biological activity of fluoroquinolones can be finely tuned by modifying the substituents at various positions of the quinolone ring. Understanding these relationships is paramount for the rational design of new derivatives with improved efficacy, expanded spectrum, and reduced side effects.

The following diagram illustrates the logical relationships between substitutions at key positions and their impact on the pharmacological properties of fluoroquinolones.

SAR_Logic N1 N-1 Position Potency Overall Potency N1->Potency Cyclopropyl > Ethyl Gram_Pos Gram-Positive Activity N1->Gram_Pos C2 C-2 Position C2->Potency Substitution generally decreases activity C3_C4 C-3 Carboxyl & C-4 Carbonyl Target_Binding Target Enzyme Binding (Gyrase/Topo IV) C3_C4->Target_Binding Essential for activity C5 C-5 Position C5->Gram_Pos Amino group enhances C6 C-6 Position (Fluorine) C6->Potency C6->Target_Binding Crucial for gyrase inhibition & cell entry C7 C-7 Position C7->Potency Piperazinyl ring common Gram_Neg Gram-Negative Activity C7->Gram_Neg C7->Gram_Pos PK Pharmacokinetics (Absorption/Half-life) C7->PK C8 C-8 Position C8->Gram_Pos Methoxy/Halogen enhances Resistance Resistance Profile C8->Resistance Substitution can reduce resistance

Figure 2: Logical relationships in the Structure-Activity Relationship (SAR) of fluoroquinolones.

Quantitative Analysis of Antibacterial Activity

The in vitro potency of fluoroquinolones is most commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values (in µg/mL) for a selection of fluoroquinolones against common Gram-positive and Gram-negative clinical isolates.

Table 1: In Vitro Activity (MIC in µg/mL) of Fluoroquinolones against Gram-Positive Bacteria

FluoroquinoloneStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Streptococcus pneumoniaeEnterococcus faecalis
Ciprofloxacin0.25 - 11 - >1281 - 40.5 - 4
Levofloxacin0.12 - 0.51 - 320.5 - 21 - 8
Moxifloxacin0.06 - 0.250.5 - 160.12 - 0.50.25 - 2
Gatifloxacin0.12 - 0.51 - 160.25 - 10.5 - 4
Delafloxacin0.008 - 0.250.06 - 40.015 - 0.120.06 - 0.5

Data compiled from multiple sources, including[4][5][6]. Values represent a range of reported MICs.

Table 2: In Vitro Activity (MIC in µg/mL) of Fluoroquinolones against Gram-Negative Bacteria

FluoroquinoloneEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaHaemophilus influenzae
Ciprofloxacin≤0.008 - 0.250.015 - 0.50.06 - 1≤0.008 - 0.03
Levofloxacin0.015 - 0.50.03 - 10.12 - 40.015 - 0.06
Moxifloxacin0.015 - 0.250.06 - 10.5 - 8≤0.008 - 0.03
Gatifloxacin0.015 - 0.250.03 - 0.50.25 - 80.015 - 0.03
Delafloxacin0.008 - 0.250.03 - 10.06 - 2≤0.008 - 0.03

Data compiled from multiple sources, including[7][8][9][10][11]. Values represent a range of reported MICs.

Inhibition of Target Enzymes: DNA Gyrase and Topoisomerase IV

The bactericidal action of fluoroquinolones is a direct result of their ability to inhibit DNA gyrase and topoisomerase IV. The inhibitory potency is typically measured as the half-maximal inhibitory concentration (IC50). The following table presents the IC50 values for selected fluoroquinolones against these enzymes from E. coli.

Table 3: Inhibitory Activity (IC50 in µM) of Fluoroquinolones against E. coli DNA Gyrase and Topoisomerase IV

FluoroquinoloneDNA Gyrase IC50 (µM)Topoisomerase IV IC50 (µM)
Ciprofloxacin0.1 - 0.50.8 - 2.0
Levofloxacin0.2 - 0.81.0 - 5.0
Moxifloxacin0.05 - 0.20.5 - 1.5
Gatifloxacin0.1 - 0.40.6 - 2.5

Data compiled from multiple sources. Values represent a range of reported IC50s.

Mechanism of Action and Resistance

Fluoroquinolones stabilize the covalent complex formed between DNA gyrase or topoisomerase IV and the DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. Resistance to fluoroquinolones can arise through several mechanisms, primarily through mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). Additionally, overexpression of efflux pumps, which actively transport the drug out of the bacterial cell, can also contribute to resistance.

The following diagram illustrates the mechanism of action of fluoroquinolones and the primary mechanisms of bacterial resistance.

Fluoroquinolone_Mechanism_Resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance Fluoroquinolone Fluoroquinolone TargetEnzymes DNA Gyrase & Topoisomerase IV Fluoroquinolone->TargetEnzymes Inhibits ReducedActivity Reduced Antibiotic Activity TernaryComplex Stable Ternary Complex (Drug-Enzyme-DNA) TargetEnzymes->TernaryComplex Forms DSB Double-Strand DNA Breaks TernaryComplex->DSB Induces CellDeath Bacterial Cell Death DSB->CellDeath Leads to TargetMutation Target Site Mutation (gyrA, parC) TargetMutation->ReducedActivity Prevents binding EffluxPump Efflux Pump Overexpression EffluxPump->ReducedActivity Removes drug ReducedUptake Reduced Permeability (Porin loss) ReducedUptake->ReducedActivity Limits entry

Figure 3: Mechanism of action of fluoroquinolones and pathways of bacterial resistance.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of fluoroquinolone activity.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) is prepared from a fresh overnight culture of the test organism. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the fluoroquinolone is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the organism.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), ATP, and a buffer containing MgCl₂, KCl, DTT, and spermidine.

  • Inhibitor Addition: The test fluoroquinolone at various concentrations is added to the reaction mixture. A control reaction without the inhibitor is also prepared.

  • Enzyme Addition and Incubation: The reaction is initiated by the addition of purified DNA gyrase. The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

  • Reaction Termination and Analysis: The reaction is stopped by the addition of a stop buffer containing SDS and EDTA. The DNA products are then separated by agarose gel electrophoresis.

  • Data Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Topoisomerase IV Decatenation/Relaxation Assay

This assay measures the ability of a compound to inhibit the decatenation of catenated DNA (kDNA) or the relaxation of supercoiled plasmid DNA by topoisomerase IV.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing either catenated kinetoplast DNA (kDNA) for the decatenation assay or supercoiled plasmid DNA for the relaxation assay, along with ATP and a suitable reaction buffer.

  • Inhibitor Addition: The test fluoroquinolone at various concentrations is added to the reaction mixture. A control reaction without the inhibitor is also prepared.

  • Enzyme Addition and Incubation: The reaction is initiated by the addition of purified topoisomerase IV. The mixture is incubated at 37°C for a specified time.

  • Reaction Termination and Analysis: The reaction is stopped, and the DNA products are analyzed by agarose gel electrophoresis.

  • Data Analysis: For the decatenation assay, inhibition is observed as a decrease in the amount of decatenated minicircles. For the relaxation assay, inhibition is observed as a decrease in the amount of relaxed topoisomers. The IC50 value is calculated as described for the DNA gyrase assay.

Experimental and Drug Discovery Workflow

The discovery and development of new fluoroquinolone antibiotics typically follow a structured workflow, from initial screening to preclinical evaluation.

The following diagram outlines a typical experimental workflow for the screening and evaluation of novel fluoroquinolone candidates.

Fluoroquinolone_Workflow start Start: Compound Library mic_screening Primary Screening: MIC Determination (Broad Panel of Bacteria) start->mic_screening hit_id Hit Identification (Potent Compounds) mic_screening->hit_id hit_id->start Inactive target_assay Secondary Screening: DNA Gyrase & Topo IV Inhibition Assays (IC50) hit_id->target_assay Active Hits sar_analysis Structure-Activity Relationship (SAR) Analysis target_assay->sar_analysis resistance_studies Resistance Profiling: - Frequency of Resistance - Efflux Pump Assays target_assay->resistance_studies lead_opt Lead Optimization (Chemical Synthesis of Analogs) sar_analysis->lead_opt lead_opt->mic_screening New Analogs pk_pd In Vitro ADMET: - Cytotoxicity - Microsomal Stability resistance_studies->pk_pd in_vivo In Vivo Efficacy & Toxicology Studies (Animal Models) pk_pd->in_vivo end Preclinical Candidate in_vivo->end

Figure 4: A typical experimental workflow for the discovery and development of new fluoroquinolones.

Conclusion

The structure-activity relationship of fluoroquinolones is a well-established yet continuously evolving field of study. The core 4-quinolone scaffold provides a robust platform for chemical modification, allowing for the generation of a diverse array of analogues with tailored antibacterial properties. A thorough understanding of the impact of substituents at key positions on antibacterial potency, spectrum, and interaction with target enzymes is crucial for the design of the next generation of fluoroquinolone antibiotics. This guide has provided a comprehensive overview of these principles, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community dedicated to combating infectious diseases. The continued exploration of fluoroquinolone SAR, coupled with innovative drug design strategies, holds the promise of developing novel agents that can overcome the challenge of antimicrobial resistance.

References

Methodological & Application

Application Note: Quantification of Sarafloxacin in Animal Tissues using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of sarafloxacin in various animal tissues, including poultry and porcine muscle. The described protocol involves a straightforward sample preparation procedure consisting of tissue homogenization, solvent extraction, and solid-phase extraction (SPE) for cleanup. Chromatographic separation is achieved on a C18 reversed-phase column with UV or fluorescence detection, providing excellent sensitivity and selectivity. This method is suitable for routine monitoring of sarafloxacin residues in edible tissues, ensuring food safety and compliance with regulatory limits.

Introduction

Sarafloxacin is a fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in poultry and other livestock. The presence of antibiotic residues in animal-derived food products is a significant public health concern, necessitating sensitive and accurate analytical methods for their detection and quantification. This document provides a comprehensive protocol for the determination of sarafloxacin in tissue matrices using HPLC, a widely accessible and reliable analytical technique.

Experimental Protocols

1. Sample Preparation: Extraction from Tissue

This protocol is a synthesized method based on common procedures for fluoroquinolone extraction from animal tissues.

  • Reagents and Materials:

    • Homogenizer (e.g., rotor-stator or blender)

    • Centrifuge and centrifuge tubes (50 mL)

    • Acetonitrile (ACN), HPLC grade

    • 0.05 M Phosphate Buffer (pH 7.4)

    • 1% Orthophosphoric acid in water

    • n-Hexane, HPLC grade

    • Solid-Phase Extraction (SPE) cartridges (e.g., Discovery DSC-18, 500 mg, 6 mL or equivalent)

    • SPE vacuum manifold

    • Nitrogen evaporator

    • Vortex mixer

  • Procedure:

    • Weigh 5 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of 0.05 M phosphate buffer (pH 7.4).

    • Vortex for 2 minutes to create a uniform slurry.

    • Add 10 mL of acetonitrile and homogenize for 3 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean centrifuge tube.

    • Add 10 mL of n-hexane to the supernatant for defatting.

    • Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

    • Discard the upper n-hexane layer.

    • The resulting extract is ready for Solid-Phase Extraction (SPE) cleanup.

2. Solid-Phase Extraction (SPE) Cleanup

  • Procedure:

    • Conditioning: Condition the DSC-18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

    • Loading: Load the entire aqueous extract from the previous step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Drying: Dry the cartridge under vacuum for 10 minutes.

    • Elution: Elute the sarafloxacin from the cartridge with 5 mL of methanol into a clean collection tube.

    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase and vortex for 30 seconds. The sample is now ready for HPLC analysis.

3. HPLC-UV/FLD Method

  • Instrumentation:

    • HPLC system with a pump, autosampler, and UV or Fluorescence detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and 0.02 M phosphate buffer (pH 3.0) in an 18:82 (v/v) ratio.[1]

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection:

      • UV: 278 nm.[2]

      • Fluorescence (FLD): Excitation at 280 nm and Emission at 450 nm for higher sensitivity.[1]

Data Presentation

The following tables summarize the quantitative performance data for the HPLC method for sarafloxacin determination, compiled from various studies.

Table 1: Chromatographic and Detection Parameters

ParameterValueSource
HPLC ColumnC18 (Reversed-Phase)[1][2]
Mobile PhaseAcetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (18:82, v/v)[1]
Flow Rate1.0 mL/min[2]
UV Detection Wavelength278 nm[2]
Fluorescence DetectionEx: 280 nm, Em: 450 nm[1]

Table 2: Method Validation Data for Sarafloxacin in Tissue

ParameterTissue TypeResultSource
Linearity Range Muscle & Liver2 - 200 µg/kg[3]
Correlation Coefficient (r²) Muscle & Liver> 0.999[3]
Limit of Detection (LOD) Muscle & Liver1.0 µg/kg[3]
Limit of Quantification (LOQ) Muscle & Liver5.0 µg/kg[3]
Recovery Muscle93.53% - 99.18%[3]
Liver102.46% - 108.47%[3]
Precision (RSD) Muscle & Liver< 9.28% (Interday)[3]

Visualization

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_SPE Solid-Phase Extraction (SPE) cluster_HPLC HPLC Analysis Sample 1. Tissue Sample (5g) Homogenize 2. Homogenization (Phosphate Buffer) Sample->Homogenize Extract 3. Liquid-Liquid Extraction (Acetonitrile) Homogenize->Extract Centrifuge1 4. Centrifugation Extract->Centrifuge1 Defat 5. Defatting (n-Hexane) Centrifuge1->Defat Centrifuge2 6. Centrifugation Defat->Centrifuge2 Supernatant Aqueous Extract Centrifuge2->Supernatant Load 2. Load Extract Supernatant->Load Transfer Condition 1. Condition Cartridge (Methanol, Water) Condition->Load Wash 3. Wash Cartridge (Water) Load->Wash Elute 4. Elute Sarafloxacin (Methanol) Wash->Elute Evaporate 5. Evaporate to Dryness Elute->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute FinalSample Final Sample for HPLC Reconstitute->FinalSample Inject 1. Inject Sample FinalSample->Inject Analyze Separate 2. Chromatographic Separation (C18 Column) Inject->Separate Detect 3. Detection (UV or Fluorescence) Separate->Detect Quantify 4. Data Analysis & Quantification Detect->Quantify

Caption: Workflow for Sarafloxacin Quantification in Tissue.

Conclusion

The HPLC method described in this application note is a reliable and validated procedure for the quantification of sarafloxacin in animal tissues. The sample preparation protocol, involving solvent extraction and SPE cleanup, effectively removes matrix interferences, while the chromatographic conditions provide good separation and sensitive detection. This method can be readily implemented in analytical laboratories for routine monitoring of sarafloxacin residues in food products.

References

Microbiological assay of 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Microbiological Assay of Sarafloxacin

Introduction

Sarafloxacin, with the chemical name 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, is a broad-spectrum fluoroquinolone antibiotic.[1] It demonstrates activity against a wide range of gram-positive and gram-negative bacteria.[1] The primary mechanism of action for fluoroquinolones like Sarafloxacin is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication, which ultimately leads to the cessation of cell division.[1]

These application notes provide detailed protocols for determining the antimicrobial potency of Sarafloxacin using standardized microbiological assays. The two principal methods detailed are the Agar Well Diffusion Assay, which provides a quantitative measure of antimicrobial activity through zones of inhibition, and the Broth Microdilution Assay, used to determine the Minimum Inhibitory Concentration (MIC). These methods are fundamental in drug discovery, quality control, and resistance monitoring.[2][3]

Principle of Microbiological Assays

Microbiological assays are essential for determining the potency of an antibiotic. The fundamental principle relies on comparing the inhibition of growth of a susceptible microorganism by a known concentration of a standard antibiotic preparation with the inhibition caused by the test sample of the antibiotic being examined.

  • Agar Diffusion Method: In this method, the antibiotic solution diffuses from a well or a paper disc through a solid agar medium that has been uniformly seeded with a susceptible microorganism.[4][5] The antibiotic creates a concentration gradient in the agar. Where the concentration is sufficiently high to inhibit microbial growth, a clear "zone of inhibition" is formed.[5] The diameter of this zone is proportional to the logarithm of the antibiotic concentration, allowing for quantitative measurement of its potency.

  • Broth Dilution Method: This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.[4] The method involves preparing a series of twofold dilutions of the antibiotic in a liquid medium, which are then inoculated with a standardized suspension of the test microorganism.[4] After incubation, the tubes or wells are examined for turbidity (growth), and the MIC is identified as the lowest concentration in which no growth is observed.[4][6]

Data Presentation: Antimicrobial Susceptibility of Sarafloxacin

The following tables summarize the established quality control ranges for Sarafloxacin against specific bacterial strains as recommended by the National Committee for Clinical Laboratory Standards (NCCLS). These values are critical for validating assay performance.

Table 1: Broth Microdilution MIC Quality Control Ranges for Sarafloxacin [2]

Test OrganismATCC Strain No.MIC Range (µg/mL)
Escherichia coli259220.008 - 0.03
Pseudomonas aeruginosa278530.12 - 1.0
Enterococcus faecalis292120.5 - 2.0
Staphylococcus aureus292130.06 - 0.25

Table 2: Disk Diffusion (5 µg Disk) Zone Diameter Quality Control Ranges for Sarafloxacin [2]

Test OrganismATCC Strain No.Zone Diameter Range (mm)
Escherichia coli2592230 - 36
Staphylococcus aureus2592325 - 30
Pseudomonas aeruginosa2785323 - 29

Experimental Protocols

General Laboratory Requirements
  • All procedures must be conducted in a clean, sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Use calibrated equipment (pipettes, balances, pH meter).

  • Sterilize all media, glassware, and reagents appropriately (e.g., autoclaving, filtration).

  • Follow standard safety protocols for handling chemicals and microorganisms.

Protocol 1: Agar Well Diffusion Assay

This method is used to determine the antimicrobial potency of Sarafloxacin by measuring the zone of inhibition.

4.2.1 Materials and Reagents

  • Sarafloxacin Hydrochloride (Reference Standard and Test Sample)

  • Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solution[7]

  • Culture Media: Mueller-Hinton Agar (MHA)

  • Test Microorganisms (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)

  • Sterile Petri dishes (90 or 100 mm)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator (35 ± 2°C)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Sterile swabs

4.2.2 Preparation of Solutions and Media

  • Stock Solution: Prepare a stock solution of Sarafloxacin by dissolving it in a minimal amount of a suitable organic solvent like DMSO.[7] Further dilutions should be made in sterile distilled water or buffer.

  • Working Solutions: Prepare a series of dilutions from the stock solution to create a range of concentrations (e.g., 1, 2, 4, 8, 16 µg/mL).

  • Media Preparation: Prepare Mueller-Hinton Agar according to the manufacturer's instructions. Sterilize by autoclaving and cool to 45-50°C in a water bath before pouring.

  • Pouring Plates: Pour approximately 20-25 mL of the molten MHA into sterile Petri dishes on a level surface to achieve a uniform depth. Allow the agar to solidify completely.

4.2.3 Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

4.2.4 Assay Procedure

  • Dip a sterile swab into the standardized inoculum suspension, ensuring it is fully saturated.

  • Remove excess fluid by pressing the swab against the inside of the tube.

  • Swab the entire surface of the MHA plate uniformly in three directions (rotating the plate approximately 60 degrees each time) to ensure a confluent lawn of growth.[5]

  • Allow the plate to dry for 3-5 minutes.

  • Using a sterile cork borer, punch wells (6-8 mm in diameter) into the agar.[4]

  • Carefully pipette a fixed volume (e.g., 50-100 µL) of each Sarafloxacin concentration and the control (diluent only) into separate wells.

  • Allow the plates to stand for 1-2 hours at room temperature to permit prediffusion of the antibiotic into the agar.

  • Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

4.2.5 Data Analysis

  • After incubation, measure the diameter of the zone of complete growth inhibition (including the well diameter) to the nearest millimeter (mm) using a caliper or ruler.

  • Plot the square of the zone diameter (mm²) against the logarithm of the antibiotic concentration.

  • Determine the concentration of the test sample by interpolating its zone of inhibition from the standard curve.

Protocol 2: Broth Microdilution for MIC Determination

This method determines the minimum concentration of Sarafloxacin that inhibits the visible growth of a test microorganism.

4.3.1 Materials and Reagents

  • Sarafloxacin Hydrochloride

  • Solvent (as in 4.2.1)

  • Culture Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test Microorganisms

  • Sterile 96-well microtiter plates

  • Multichannel micropipettes and sterile tips

  • Incubator (35 ± 2°C)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

4.3.2 Preparation of Reagents

  • Sarafloxacin Dilutions: Prepare a series of twofold dilutions of Sarafloxacin in CAMHB directly in the 96-well plate.[4] For example, starting with a 64 µg/mL solution, serially dilute it to obtain concentrations from 32, 16, 8, 4, 2, 1, 0.5 µg/mL, etc.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in section 4.2.3. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

4.3.3 Assay Procedure

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Add 50 µL of the highest concentration of Sarafloxacin solution to the first well and mix.

  • Perform a serial twofold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well containing the antibiotic.

  • Leave wells for a positive control (broth + inoculum, no antibiotic) and a negative control (broth only).

  • Add 50 µL of the prepared inoculum to each well (except the negative control), bringing the final volume to 100 µL.

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

4.3.4 Data Analysis

  • After incubation, examine the plate for turbidity (visual growth).

  • The MIC is the lowest concentration of Sarafloxacin at which there is no visible growth (clear well).[6] The positive control well should be turbid, and the negative control well should be clear.

Visualizations

Microbiological_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_incubation Phase 3: Incubation & Reading cluster_analysis Phase 4: Data Analysis prep_media Prepare & Sterilize Mueller-Hinton Agar prep_inoculum Prepare Inoculum (0.5 McFarland Std) pour_plates Pour Agar Plates & Allow to Solidify prep_media->pour_plates prep_antibiotic Prepare Sarafloxacin Standard Dilutions swab_plates Inoculate Plates with Standardized Culture prep_inoculum->swab_plates add_samples Add Antibiotic Dilutions & Controls to Wells prep_antibiotic->add_samples pour_plates->swab_plates punch_wells Create Wells in Agar swab_plates->punch_wells punch_wells->add_samples incubate Incubate Plates (35°C for 18-24h) add_samples->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones plot_curve Plot Standard Curve (Zone² vs. log[Conc]) measure_zones->plot_curve calc_potency Calculate Potency of Test Sample plot_curve->calc_potency

Caption: Workflow for the Agar Well Diffusion Microbiological Assay.

Mechanism_of_Action cluster_bacterium Bacterial Cell Sarafloxacin Sarafloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Sarafloxacin->DNA_Gyrase Inhibits DNA_Supercoiling Negative DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Relaxes Torsional Strain Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition Leads to DNA_Replication DNA Replication Fork DNA_Supercoiling->DNA_Replication DNA_Synthesis DNA Synthesis DNA_Replication->DNA_Synthesis Cell_Division Cell Division DNA_Synthesis->Cell_Division Enables

Caption: Mechanism of action pathway for Sarafloxacin.

References

Application Notes and Protocols for the Use of Sarafloxacin in Aquaculture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sarafloxacin, a fluoroquinolone antibiotic, for the treatment of bacterial diseases in aquaculture. The information is intended to guide research and development efforts by providing detailed protocols for efficacy testing and summarizing key quantitative data from published studies.

Introduction

Sarafloxacin is a broad-spectrum synthetic antimicrobial agent that has demonstrated efficacy against a variety of Gram-negative and Gram-positive bacteria pathogenic to fish.[1][2][3] Its mechanism of action, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[1] This targeted action disrupts bacterial cell division and ultimately leads to cell death. Sarafloxacin has been investigated for its potential to control significant bacterial diseases in various aquaculture species, including enteric septicemia of catfish caused by Edwardsiella ictaluri and vibriosis in shrimp.[2][4]

Mechanism of Action

Sarafloxacin's bactericidal activity stems from its ability to interfere with critical DNA processes within the bacterial cell. It targets and inhibits two key enzymes:

  • DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme is responsible for introducing negative supercoils into the DNA, a process vital for relieving torsional stress during DNA replication and transcription.[1]

  • Topoisomerase IV: Predominantly in Gram-positive bacteria, this enzyme is crucial for the separation of interlinked daughter chromosomes following DNA replication.

By inhibiting these enzymes, sarafloxacin leads to a cascade of events including the cessation of DNA synthesis, which ultimately results in bacterial cell death.

Sarafloxacin Sarafloxacin DNA_Gyrase DNA Gyrase (Gram-negative) Sarafloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive) Sarafloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of sarafloxacin.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Sarafloxacin Against Key Aquaculture Pathogens
Bacterial SpeciesFish SpeciesMIC (µg/mL) RangeMean MIC (µg/mL)Reference
Aeromonas salmonicidaSalmonids0.0025 - 0.320.029 - 0.053[5]
Vibrio anguillarumVarious0.085 - 0.320.085[5]
Vibrio harveyiShrimp<0.3 - 1.25-[4]
Yersinia ruckeriSalmonids-0.023[5]
Edwardsiella ictaluriChannel Catfish--[2]
Flavobacterium columnareVarious--
Streptococcus iniaeVarious--

Note: Data for some pathogens were not available in the searched literature.

Table 2: Pharmacokinetic Parameters of Sarafloxacin in Aquaculture Species
Fish SpeciesAdministration RouteDose (mg/kg)Elimination Half-life (t½)Peak Concentration (Cmax)Time to Peak (Tmax)Reference
Gilthead Seabream (Sparus aurata)In-feed1017.8 - 32.5 hours--[6]
Atlantic Salmon (Salmo salar)Oral1069.3 hours--[7]
Eel (Anguilla anguilla)Oral gavage15--12 hours[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of bacteria isolated from aquatic animals.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown on a suitable agar medium (e.g., Tryptic Soy Agar).

  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sarafloxacin Stock Solution: Prepare a stock solution of sarafloxacin hydrochloride in a suitable solvent (e.g., sterile deionized water) at a concentration of 1024 µg/mL.

  • 96-Well Microtiter Plates: Sterile, U-bottom plates.

  • Bacterial Inoculum: Prepare a bacterial suspension in sterile saline or CAMHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Procedure:

  • Serial Dilution: Add 50 µL of CAMHB to all wells of the microtiter plate. Add 50 µL of the sarafloxacin stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of sarafloxacin concentrations.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.

  • Controls:

    • Positive Control: A well containing CAMHB and the bacterial inoculum, but no sarafloxacin.

    • Negative Control: A well containing only CAMHB.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific bacterium (e.g., 25-30°C for many fish pathogens) for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of sarafloxacin that completely inhibits visible growth of the bacterium.

cluster_prep Preparation cluster_procedure Procedure Bacterial_Culture Bacterial Culture (Overnight) Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Sarafloxacin_Stock Sarafloxacin Stock (1024 µg/mL) Serial_Dilution Serial Dilution of Sarafloxacin in 96-well plate Sarafloxacin_Stock->Serial_Dilution Inoculation Inoculate wells with bacterial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at optimal temperature (18-24h) Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with no growth) Incubation->Read_MIC

Caption: Workflow for MIC determination.

Protocol 2: In Vivo Efficacy Trial - Experimental Challenge Model

This protocol provides a general framework for an in vivo efficacy trial. Specific parameters such as fish species, pathogen, and challenge method should be optimized for the particular disease model.

1. Acclimation of Fish:

  • Acclimate the fish (e.g., channel catfish, Ictalurus punctatus) to laboratory conditions for at least two weeks in well-aerated tanks with appropriate water quality parameters (temperature, pH, dissolved oxygen).

2. Preparation of Medicated Feed:

  • Prepare medicated feed by incorporating sarafloxacin hydrochloride at the desired concentration (e.g., 10 mg/kg of fish body weight per day). A common method is to coat the feed pellets with a solution of the antibiotic.

  • Prepare a control feed with no added sarafloxacin.

3. Experimental Design:

  • Randomly assign fish to different treatment groups (e.g., uninfected control, infected control, infected treated with sarafloxacin).

  • Each group should have an adequate number of replicate tanks.

4. Bacterial Challenge:

  • Culture the pathogenic bacteria (e.g., Edwardsiella ictaluri) to a known concentration.

  • Challenge the fish in the infected groups by a suitable method, such as immersion or intraperitoneal injection.

5. Treatment:

  • Begin feeding the respective medicated or control diets to the fish at a set time post-challenge (e.g., 24 hours).

  • Continue the treatment for a specified duration (e.g., 5-10 consecutive days).

6. Monitoring and Data Collection:

  • Monitor the fish daily for clinical signs of disease and mortality.

  • Record mortality in each tank.

  • At the end of the trial, euthanize a subset of fish from each group for bacteriological analysis (e.g., re-isolation of the pathogen from kidney or other target organs) to confirm the cause of any observed signs or mortality.

7. Data Analysis:

  • Calculate the percent survival for each treatment group.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA, Chi-square test) to determine the significance of the treatment effect.

cluster_setup Experimental Setup cluster_trial Trial Execution Acclimation Acclimation of Fish (≥ 2 weeks) Group_Assignment Randomly Assign Fish to Treatment Groups Acclimation->Group_Assignment Feed_Prep Prepare Medicated and Control Feed Treatment Administer Medicated/ Control Feed Feed_Prep->Treatment Challenge Bacterial Challenge (e.g., immersion) Group_Assignment->Challenge Challenge->Treatment Monitoring Daily Monitoring (Mortality, Clinical Signs) Treatment->Monitoring Data_Collection Final Data Collection (Bacteriology) Monitoring->Data_Collection

Caption: Workflow for in vivo efficacy trial.

Resistance Mechanisms

As with other fluoroquinolones, bacterial resistance to sarafloxacin can develop. The primary mechanisms of resistance include:

  • Target Gene Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of sarafloxacin to these enzymes.[9]

  • Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively transport sarafloxacin out of the cell, preventing it from reaching its intracellular targets.

  • Plasmid-Mediated Resistance: Resistance genes, such as qnr, can be carried on plasmids and transferred between bacteria, facilitating the spread of resistance.[9]

Regulatory Status and Withdrawal Period

The use of sarafloxacin in aquaculture is subject to regulatory oversight in many countries. It is crucial to adhere to local regulations regarding its application and withdrawal periods to ensure food safety. The withdrawal period is the time required for the drug residues in the edible tissues of the fish to deplete to a safe level, known as the Maximum Residue Limit (MRL). For example, a study on gilthead seabream determined a withdrawal period of 42.2 hours at 25°C for a 10 mg/kg dose for 5 days to meet an MRL of 30 µg/kg in muscle plus skin.[6] However, withdrawal times can be significantly longer in other species and under different conditions.[2]

Conclusion

Sarafloxacin has demonstrated potential as a therapeutic agent for controlling bacterial diseases in aquaculture. However, its use should be guided by sound scientific principles, including accurate diagnosis, susceptibility testing, and adherence to prescribed dosages and withdrawal times to mitigate the development of antimicrobial resistance and ensure the safety of seafood products. The protocols and data presented here provide a foundation for further research and responsible use of this antibiotic in the aquaculture industry.

References

Detecting Sarafloxacin Residues in Food Products: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed protocols and comparative data for the analysis of sarafloxacin residues in various food matrices. Sarafloxacin, a fluoroquinolone antibiotic, has been utilized in veterinary medicine to treat bacterial infections in poultry and aquaculture.[1][2] The potential for its residues to persist in food products necessitates robust analytical methods to ensure consumer safety and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals involved in food safety and quality control.

Analytical Approaches for Sarafloxacin Detection

Several analytical techniques are available for the determination of sarafloxacin residues. The choice of method often depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of sarafloxacin. When coupled with a fluorescence detector, it offers good sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides the highest level of sensitivity and specificity, making it an excellent confirmatory method.[3] It combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a rapid screening method based on antigen-antibody interactions.[4] It is well-suited for high-throughput analysis of a large number of samples. Commercial ELISA kits are available for the detection of sarafloxacin and other fluoroquinolones.[5][6][7]

Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of various analytical methods for the determination of sarafloxacin residues. This data allows for a direct comparison of the methods based on key validation parameters.

MethodMatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-FLDPig and Chicken MuscleBufferized solvent extraction, n-hexane partitioning10 µg/kg (difloxacin), 25 µg/kg (sarafloxacin)--
HPLC-FLDChannel Catfish MuscleAcetonitrile-water extraction, hexane partitioning1.4 ng/g-85.4 - 104[8]
HPLC-PFDEggsLiquid-liquid extraction, on-line microdialysis0.2 ng/g1 ng/g87 - 102[9][10][11]
LC-MS/MSBlack-Bone Silky Fowl Tissues-1.0 µg/kg-93.53 - 108.47[2]
LC-MS/MSChicken MuscleFreeze-thaw extraction-0.2 - 5.0 ng/g71 - 119[12]
GC-MS/MSPoultry Meat and PorkLiquid-liquid and solid-phase extraction, derivatization1.0 µg/kg2.0 µg/kg77.97 - 92.23
ELISAMuscle, Honey, Milk, Egg, UrineSimple, rapid extraction with methanol and phosphate-buffered saline0.3 ppb (Muscle), 0.4 ppb (Honey), 3 ppb (Milk), 3 ppb (Egg), 0.5 ppb (Urine)-85 ± 15[4][5]
Micellar Liquid ChromatographyEggs and Egg ProductsDirect injection of micellar solution0.01 - 0.05 mg/kg0.025 - 0.150 mg/kg-[13]

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques used for sarafloxacin residue analysis.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This protocol is based on the method for the determination of sarafloxacin in pig and chicken muscles.[14]

1. Sample Preparation:

  • Homogenize 5 g of tissue sample.
  • Add 20 mL of a mixture of 1% orthophosphoric acid-0.2 M MgCl2 in water and acetonitrile.
  • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
  • Collect the supernatant and partition with n-hexane to remove lipids.
  • Centrifuge again to separate the layers and collect the aqueous layer.
  • The extract is ready for HPLC analysis.

2. HPLC Conditions:

  • Column: PLRP-S column
  • Mobile Phase: Gradient elution (specific gradient profile should be optimized based on the system)
  • Flow Rate: 1 mL/min
  • Fluorescence Detection: Excitation and emission wavelengths should be optimized for sarafloxacin (e.g., excitation at 280 nm and emission above 389 nm).[8]

3. Method Validation:

  • The method should be validated for specificity, linearity, detection and quantification limits, recovery, accuracy, and precision.[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the confirmatory analysis of sarafloxacin in tissues.[2][3]

1. Sample Preparation:

  • A simple extraction followed by a clean-up step is typically required. A "freeze-thaw" approach has been shown to be effective for multi-class veterinary drug residues in chicken muscle.[12]
  • Alternatively, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for milk samples.[15]

2. LC-MS/MS Conditions:

  • LC Column: C18 column
  • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid, is commonly used.
  • Ionization Mode: Electrospray ionization in positive mode (ESI+).[15]
  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification and confirmation. Specific precursor and product ion transitions for sarafloxacin need to be determined.

3. Confirmation Criteria:

  • The retention time of the analyte in the sample should match that of a standard.
  • The ratio of the intensities of the selected product ions in the sample should be within a specified tolerance of the ratio observed for a standard.[3]

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA for the screening of sarafloxacin residues.[4][5]

1. Principle:

  • This is a competitive immunoassay. Sarafloxacin in the sample competes with a sarafloxacin-enzyme conjugate for binding to anti-sarafloxacin antibodies coated on a microtiter plate. The amount of bound enzyme conjugate is inversely proportional to the concentration of sarafloxacin in the sample.

2. Procedure (based on a commercial kit): [5]

  • Prepare standards and samples.
  • Add standard or sample to the antibody-coated wells, followed by the HRP-conjugate.
  • Incubate for a specified time (e.g., 45 minutes at 25°C).
  • Wash the wells to remove unbound components.
  • Add substrate solution and incubate for color development (e.g., 15 minutes at 25°C).
  • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

3. Data Analysis:

  • A standard curve is constructed by plotting the absorbance versus the concentration of the standards. The concentration of sarafloxacin in the samples is then determined by interpolating from the standard curve.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Partitioning/Cleanup Extraction->Cleanup Injection HPLC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: HPLC-FLD Experimental Workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Extraction Sample Extraction (e.g., QuEChERS) Cleanup Solid Phase Extraction (optional) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Ionization Electrospray Ionization LC_Separation->Ionization MS_Detection Tandem MS Detection (MRM) Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification Confirmation Confirmation (Ion Ratios) Quantification->Confirmation ELISA_Workflow Start Start: Prepare Samples & Standards Add_Sample Add Sample/Standard to Coated Plate Start->Add_Sample Add_Conjugate Add Enzyme Conjugate Add_Sample->Add_Conjugate Incubate1 Incubate Add_Conjugate->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Stop_Reaction Stop Reaction Incubate2->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Calculate Calculate Concentration Read_Absorbance->Calculate

References

Application Notes and Protocols: In Vivo Efficacy of Sarafloxacin in Chickens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of sarafloxacin in chickens, a fluoroquinolone antibiotic used for the treatment and control of bacterial infections in poultry. The following sections detail established experimental protocols, summarize key quantitative data from efficacy studies, and visualize experimental workflows and dose-dependent effects.

Introduction

Sarafloxacin is a broad-spectrum antibiotic effective against a range of pathogenic bacteria commonly found in poultry, including Escherichia coli and Salmonella spp.[1]. It is particularly noted for its efficacy in treating colibacillosis, salmonellosis, and other infectious diseases caused by susceptible microorganisms[2][3]. Understanding its pharmacokinetic and pharmacodynamic properties is crucial for optimizing dosage regimens to ensure therapeutic success while minimizing the risk of antimicrobial resistance.

Quantitative Efficacy and Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of sarafloxacin in broiler chickens and the outcomes of efficacy studies against experimental E. coli infections.

Table 1: Pharmacokinetic Parameters of Sarafloxacin in Broiler Chickens

ParameterIntravenous (10 mg/kg)Intramuscular (10 mg/kg)Oral (10 mg/kg)
Elimination Half-life (t½β) 2.53 ± 0.82 h6.81 ± 2.04 h3.89 ± 1.19 h
Peak Plasma Concentration (Cmax) -1.11 µg/mL0.79 µg/mL
Time to Peak Concentration (Tmax) -0.5 h0.75 h
Bioavailability (F) -72.1 ± 8.1%59.6 ± 13.8%
Volume of Distribution (Vdss) 3.40 ± 1.26 L/kg--
Total Body Clearance (ClB) 1.20 ± 0.20 L/kg/h--

Source:[4][5]

Table 2: Efficacy of Sarafloxacin Against Experimental E. coli O78 Infection in Chickens

Treatment GroupDosageAdministrationMortality RateAverage Daily Gain (ADG)Feed Conversion Ratio (FCR)
Uninfected Control --0%NormalNormal
Infected Control --75%Significantly ReducedSignificantly Worsened
Sarafloxacin (Exp. 1) 5 mg/kg/dayIn drinking water for 3 days27%Less than uninfected controls-
Sarafloxacin (Exp. 2) 5 mg/kg/dayIn drinking water over 2 hoursSignificantly ReducedSignificantly ImprovedSignificantly Improved
Sarafloxacin (Exp. 3) 5 mg/kg/dayWithin 2 hours of infection0%Similar to uninfected controlsSimilar to uninfected controls
Sarafloxacin (Exp. 3) 10 mg/kg/dayWithin 2 hours of infection0%Similar to uninfected controlsSimilar to uninfected controls

Source:[1][6][7]

Experimental Protocols

This section details the methodologies for conducting in vivo efficacy studies of sarafloxacin in chickens based on published research.

Protocol 1: Pharmacokinetic Analysis of Sarafloxacin in Broiler Chickens

1. Animal Model:

  • Species: Broiler chickens.
  • Health Status: Healthy, free from any medication for at least two weeks prior to the study.

2. Drug Administration:

  • Formulation: Sarafloxacin solution.
  • Routes of Administration: Intravenous (i.v.), Intramuscular (i.m.), and Oral (p.o.).
  • Dosage: A single dose of 10 mg/kg body weight[5].

3. Sample Collection:

  • Blood samples are collected from the wing vein at predetermined time points post-administration.

4. Sample Analysis:

  • Plasma is separated by centrifugation.
  • Sarafloxacin concentrations in plasma are determined using High-Performance Liquid Chromatography (HPLC)[5][8].

5. Data Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental pharmacokinetic methods to determine parameters such as elimination half-life, peak plasma concentration, and bioavailability[5].

Protocol 2: Efficacy of Sarafloxacin Against Experimental E. coli Infection

1. Animal Model:

  • Species: Broiler chickens.
  • Age: 28 days of age[7].

2. Infection Model:

  • Pathogen: Escherichia coli serotype O78[6].
  • Inoculum Preparation: A logarithmic-phase culture of E. coli is prepared in nutrient broth[7].
  • Inoculation: 0.5-1.0 mL of the E. coli suspension (containing approximately 10^9 cfu/mL) is injected into the left caudal thoracic air sac of each chicken[7].

3. Drug Administration:

  • Formulation: Sarafloxacin dissolved in drinking water[6][7].
  • Dosage: 5 mg/kg or 10 mg/kg live weight per day[6][7].
  • Administration Schedule: Treatment is initiated within 2 hours post-infection for optimal results[6][7].

4. Efficacy Assessment:

  • Monitoring Period: Birds are monitored for 10 days post-infection[6][7].
  • Parameters Measured:
  • Mortality rate.
  • Average Daily Gain (ADG).
  • Feed Conversion Ratio (FCR).
  • Post-mortem pathology assessment[6][7].

Visualizations

The following diagrams illustrate the experimental workflow for efficacy studies and the observed dose-dependent therapeutic effects of sarafloxacin.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Model Select healthy broiler chickens Infection Infect chickens via air sac Animal_Model->Infection Pathogen_Prep Prepare E. coli O78 inoculum Pathogen_Prep->Infection Treatment Administer Sarafloxacin in drinking water Infection->Treatment Control Infected untreated group Infection->Control Monitoring Monitor for 10 days Treatment->Monitoring Control->Monitoring Data_Collection Collect data on mortality, ADG, FCR Monitoring->Data_Collection Analysis Analyze and compare results Data_Collection->Analysis

Caption: Experimental workflow for evaluating the in vivo efficacy of Sarafloxacin in chickens.

G cluster_input Dosage cluster_output Therapeutic Outcome dose_0 0 mg/kg (Infected Control) outcome_high_mortality High Mortality (75%) dose_0->outcome_high_mortality High mortality dose_5 5 mg/kg outcome_reduced_mortality Reduced Mortality (27%) dose_5->outcome_reduced_mortality Significant reduction in mortality dose_10 10 mg/kg outcome_no_mortality No Mortality (0%) dose_10->outcome_no_mortality Complete prevention of mortality

Caption: Dose-dependent effect of Sarafloxacin on mortality in E. coli infected chickens.

Maximum Residue Limits (MRLs)

Regulatory agencies have established Maximum Residue Limits (MRLs) for sarafloxacin in poultry tissues to ensure food safety. These limits vary by tissue and jurisdiction. For example, in some regions, the MRLs for chicken muscle and liver are 10 µg/kg and 80 µg/kg, respectively[9]. It is important to adhere to the specified withdrawal periods to ensure that residues in edible tissues do not exceed these limits[10].

Conclusion

Sarafloxacin demonstrates significant in vivo efficacy against common poultry pathogens like E. coli. The provided protocols and data serve as a valuable resource for designing and conducting further research into the therapeutic applications of this antibiotic. Optimal efficacy is achieved with prompt administration following infection, highlighting the importance of early diagnosis and treatment in a clinical setting. Researchers should consider the pharmacokinetic profile of sarafloxacin to maintain effective plasma concentrations throughout the treatment period.

References

Application Notes and Protocols for Sarafloxacin in Antimicrobial Resistance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sarafloxacin, a fluoroquinolone antibiotic, in the study of antimicrobial resistance. This document includes key data on its efficacy, detailed protocols for common experimental procedures, and visualizations of its mechanism of action and relevant biological pathways.

Introduction

Sarafloxacin is a broad-spectrum fluoroquinolone antibiotic that has been primarily used in veterinary medicine.[1][2] Like other fluoroquinolones, it functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, repair, and recombination.[1][2] This mechanism of action makes it a valuable tool for studying bacterial resistance mechanisms and for the screening of new antibacterial candidates.[1] Although its use in food-producing animals has been withdrawn in many regions due to concerns about the development of antimicrobial resistance, sarafloxacin remains a relevant compound for in vitro and in vivo research applications.[3]

Data Presentation

The following tables summarize the in vitro activity of sarafloxacin against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of Sarafloxacin against Quality Control Strains
Bacterial StrainATCC NumberMIC Range (µg/mL)
Escherichia coli259220.008 - 0.03
Pseudomonas aeruginosa278530.12 - 1.0
Enterococcus faecalis292120.5 - 2.0
Staphylococcus aureus292130.06 - 0.25

Data sourced from a study establishing quality control limits for sarafloxacin susceptibility testing.

Table 2: Time-Kill Curve Data for Sarafloxacin against Escherichia coli O78
ConcentrationTime (hours)Log10 CFU/mL
Control (0 x MIC) 0~6.0
3~7.5
6~8.5
9~9.0
24~9.0
1 x MIC 0~6.0
3~5.0
6~4.5
9~5.5 (regrowth)
24~5.8
2 x MIC 0~6.0
3~4.0
6~3.0
9<3.0
24<3.0 (bactericidal)

Data is approximated from graphical representations in the cited literature and illustrates the bactericidal nature of sarafloxacin at concentrations above the MIC.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.

Materials:

  • Sarafloxacin hydrochloride

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Sarafloxacin Stock Solution: Prepare a stock solution of sarafloxacin in a suitable solvent (e.g., sterile deionized water with NaOH for initial dissolution, then diluted in CAMHB) at a concentration of 1024 µg/mL.

  • Preparation of Microtiter Plates: Add 50 µL of sterile CAMHB to all wells of a 96-well plate.

  • Serial Dilution of Sarafloxacin:

    • Add 50 µL of the sarafloxacin stock solution to the first well of each row to be tested, resulting in a total volume of 100 µL.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 50 µL from the tenth well. This will create a range of concentrations (e.g., 512 µg/mL down to 1 µg/mL).

    • The eleventh well will serve as a positive control (no antibiotic) and the twelfth well as a negative control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • Inoculate a fresh CAMHB with the test organism and incubate until it reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation of Microtiter Plates: Add 50 µL of the diluted bacterial suspension to each well (except the negative control well), bringing the final volume in each well to 100 µL. The final antibiotic concentrations will now be half of the initial dilution series (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is the lowest concentration of sarafloxacin that completely inhibits visible growth of the organism.

Protocol 2: Time-Kill Assay

This assay is used to determine the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Sarafloxacin hydrochloride

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile culture tubes or flasks

  • Spectrophotometer

  • Incubator with shaking capabilities (35°C ± 2°C)

  • Micropipettes, sterile tips, and plating supplies (e.g., agar plates, spreader)

Procedure:

  • Preparation of Bacterial Inoculum: Prepare a bacterial inoculum as described in the MIC protocol, adjusted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a larger volume of CAMHB.

  • Preparation of Test Conditions:

    • Set up a series of flasks or tubes containing the bacterial inoculum.

    • Add sarafloxacin to achieve the desired final concentrations (e.g., 0x, 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control flask with no antibiotic.

  • Incubation and Sampling:

    • Incubate the flasks at 35°C ± 2°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate a known volume of each dilution onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each sarafloxacin concentration. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.

Visualizations

Signaling Pathways and Mechanisms

G cluster_cell Bacterial Cell cluster_dna_rep DNA Replication Machinery Sarafloxacin Sarafloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Sarafloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Sarafloxacin->Topoisomerase_IV Inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA DNA_Damage DNA Double-Strand Breaks DNA_Gyrase->DNA_Damage Decatenated_DNA Decatenated Daughter DNA Topoisomerase_IV->Decatenated_DNA Topoisomerase_IV->DNA_Damage Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Introduces negative supercoils Catenated_DNA Catenated Daughter DNA Catenated_DNA->Topoisomerase_IV Decatenates Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of sarafloxacin.

G cluster_cell Bacterial Cell cluster_membrane Cell Membrane Sarafloxacin_in Sarafloxacin (extracellular) Sarafloxacin_out Sarafloxacin (intracellular) Sarafloxacin_in->Sarafloxacin_out Diffusion Efflux_Pump Efflux Pump (e.g., AcrAB-TolC) Sarafloxacin_out->Efflux_Pump Target DNA Gyrase/ Topoisomerase IV Sarafloxacin_out->Target Efflux_Pump->Sarafloxacin_in Active Transport Out Inhibition Inhibition of DNA Replication Target->Inhibition G cluster_workflow Experimental Workflow for Antimicrobial Susceptibility Testing Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum MIC_Assay Perform Broth Microdilution MIC Assay Prepare_Inoculum->MIC_Assay Time_Kill_Assay Perform Time-Kill Assay Prepare_Inoculum->Time_Kill_Assay Incubate_MIC Incubate 16-20h at 35°C MIC_Assay->Incubate_MIC Incubate_TK Incubate up to 24h at 35°C with shaking Time_Kill_Assay->Incubate_TK Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Plate_Samples Plate Samples at Time Points Incubate_TK->Plate_Samples End End Read_MIC->End Count_Colonies Count Colonies and Calculate CFU/mL Plate_Samples->Count_Colonies Analyze_TK Analyze Time-Kill Curve Count_Colonies->Analyze_TK Analyze_TK->End

References

Protocols for Determining Sarafloxacin Susceptibility in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction: Sarafloxacin is a fluoroquinolone antimicrobial agent that has been utilized in veterinary medicine.[1] The determination of its efficacy against various bacterial pathogens is crucial for both clinical applications and the surveillance of antimicrobial resistance. Standardized in vitro susceptibility testing methods, such as broth microdilution and agar disk diffusion, are employed to quantify the activity of Sarafloxacin against specific bacteria.[1][2] These tests are essential for establishing minimum inhibitory concentrations (MICs) and for monitoring shifts in bacterial populations that may indicate the emergence of resistance.[1] Adherence to established protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), ensures the accuracy and reproducibility of these susceptibility tests.[1][2][3]

Key Methodologies: The two primary methods for determining Sarafloxacin susceptibility are broth microdilution and agar disk diffusion.[2]

  • Broth Microdilution: This quantitative method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium.[4][5][6] It involves preparing serial dilutions of Sarafloxacin in a liquid growth medium in a microtiter plate, followed by inoculation with a standardized bacterial suspension.[4][5] The MIC is the lowest concentration of the drug that inhibits bacterial growth after a specified incubation period.[4][5] This method is considered highly accurate and is comparable to the gold standard of agar dilution.[4]

  • Agar Disk Diffusion (Kirby-Bauer Test): This qualitative or semi-quantitative method assesses the susceptibility of a bacterium to an antimicrobial agent.[7][8][9] A paper disk impregnated with a specific concentration of Sarafloxacin is placed on an agar plate uniformly inoculated with the test bacterium.[7][10] As the drug diffuses into the agar, it creates a concentration gradient.[2] If the bacterium is susceptible, a clear zone of growth inhibition will form around the disk.[9] The diameter of this zone is measured and compared to established interpretive criteria to classify the organism as susceptible, intermediate, or resistant.[8]

Quality Control: To ensure the accuracy and reproducibility of susceptibility testing, quality control (QC) is paramount.[11][12] This involves the routine testing of well-characterized reference strains with known susceptibility profiles.[11][13] The results for these QC strains must fall within established ranges for the test to be considered valid.[11][12] Any deviation from the expected QC ranges may indicate issues with the testing materials, procedure, or environment.[11]

Quantitative Data Summary

The following tables summarize the quality control ranges for Sarafloxacin susceptibility testing as established in studies following the National Committee for Clinical Laboratory Standards (NCCLS), the predecessor to the CLSI.

Table 1: Broth Microdilution MIC Quality Control Ranges for Sarafloxacin [1]

Quality Control StrainATCC NumberMIC Range (µg/mL)
Escherichia coli259220.008 - 0.03
Pseudomonas aeruginosa278530.12 - 1
Enterococcus faecalis292120.5 - 2
Staphylococcus aureus292130.06 - 0.25

Table 2: Agar Disk Diffusion (5 µg Sarafloxacin Disk) Zone Diameter Quality Control Ranges [1]

Quality Control StrainATCC NumberZone Diameter Range (mm)
Escherichia coli2592230 - 36
Staphylococcus aureus2592325 - 30
Pseudomonas aeruginosa2785323 - 29

Table 3: Proposed Interpretive Criteria for Sarafloxacin against Escherichia coli [1]

InterpretationMIC (µg/mL)Zone Diameter (mm)
Susceptible≤ 0.06≥ 25
Resistant≥ 0.25≤ 21

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing for Sarafloxacin

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Sarafloxacin against a bacterial isolate.

Materials:

  • Sarafloxacin analytical standard

  • Appropriate solvent for Sarafloxacin

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolate to be tested

  • Quality control strains (e.g., E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer or densitometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of Sarafloxacin Stock Solution: Prepare a stock solution of Sarafloxacin at a high concentration (e.g., 1000 µg/mL) in a suitable solvent. Further dilute this stock solution in CAMHB to create a working solution for the serial dilutions.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the working Sarafloxacin solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[14] This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]

  • Inoculation of Microtiter Plates:

    • Inoculate each well (except the sterility control) with 50 µL of the final bacterial suspension. This will bring the total volume in each well to 100 µL.

  • Incubation:

    • Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4]

  • Reading the Results:

    • After incubation, examine the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Sarafloxacin that completely inhibits visible growth of the organism.[4][5][6] The growth control well should show distinct turbidity, and the sterility control well should remain clear.

  • Quality Control:

    • Concurrently test the appropriate QC strain(s) using the same procedure. The resulting MIC for the QC strain must be within the acceptable ranges specified in Table 1.

Protocol 2: Agar Disk Diffusion Susceptibility Testing for Sarafloxacin

Objective: To determine the susceptibility of a bacterial isolate to Sarafloxacin using the disk diffusion method.

Materials:

  • 5 µg Sarafloxacin-impregnated paper disks

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Bacterial isolate to be tested

  • Quality control strains (e.g., E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

  • Disk dispenser (optional)

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[14]

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[15]

    • Rim the edge of the agar with the swab.

  • Application of Sarafloxacin Disks:

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

    • Aseptically apply the 5 µg Sarafloxacin disk(s) to the surface of the inoculated agar.

    • Ensure the disks are in firm contact with the agar surface. If using multiple disks on one plate, they should be spaced far enough apart to prevent overlapping of the inhibition zones (typically 24 mm from center to center).[7]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

    • Interpret the results based on the established zone diameter breakpoints (see Table 3).

  • Quality Control:

    • Test the appropriate QC strain(s) in the same manner. The zone of inhibition for the QC strain must fall within the acceptable ranges specified in Table 2.

Visualizations

Broth_Microdilution_Workflow prep_stock Prepare Sarafloxacin Stock Solution prep_plate Prepare Serial Dilutions in 96-Well Plate prep_stock->prep_plate inoculate Inoculate Microtiter Plate prep_plate->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute Suspension to Final Inoculum Concentration prep_inoculum->dilute_inoculum qc Perform Quality Control with ATCC Strains prep_inoculum->qc dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic qc->read_mic Compare to acceptable ranges

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Agar_Disk_Diffusion_Workflow prep_inoculum Prepare 0.5 McFarland Bacterial Suspension inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate qc Perform Quality Control with ATCC Strains prep_inoculum->qc apply_disk Apply 5 µg Sarafloxacin Disk to Agar Surface inoculate_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret as Susceptible, Intermediate, or Resistant measure_zone->interpret qc->measure_zone Compare to acceptable ranges

Caption: Workflow for Agar Disk Diffusion Susceptibility Testing.

Interpretation_Logic start Obtain MIC or Zone Diameter Result mic_check Is MIC ≤ Breakpoint? start->mic_check MIC Value zone_check Is Zone Diameter ≥ Breakpoint? start->zone_check Zone Diameter susceptible Susceptible mic_check->susceptible Yes resistant Resistant mic_check->resistant No zone_check->susceptible Yes zone_check->resistant No intermediate Intermediate (Requires further evaluation) resistant->intermediate If breakpoints exist

Caption: Logical Flow for Interpreting Susceptibility Test Results.

References

Application Note: Identification of Sarafloxacin Metabolites in Poultry Tissues Using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the identification and semi-quantitative analysis of sarafloxacin and its major metabolites in poultry liver and muscle tissues. Sarafloxacin, a fluoroquinolone antibiotic, is the primary metabolite of difloxacin and is also administered directly in veterinary medicine. Monitoring its metabolism is crucial for understanding drug efficacy, potential toxicity, and ensuring food safety. This method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and specific detection of sarafloxacin and its biotransformation products. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of expected quantitative data and a metabolic pathway overview.

Introduction

Sarafloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-negative and Gram-positive bacteria. It is used in poultry to treat and control infectious diseases. The metabolism of sarafloxacin in animals can lead to the formation of various metabolites, which may possess different pharmacological and toxicological properties compared to the parent drug. Therefore, a comprehensive analytical method to identify and quantify these metabolites is essential for drug development and food safety assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity, selectivity, and ability to provide structural information.[1] This application note describes a robust workflow for the extraction and analysis of sarafloxacin and its metabolites from complex biological matrices such as poultry liver and muscle.

Metabolic Pathway of Sarafloxacin

Sarafloxacin is primarily formed through the N-demethylation of difloxacin. Subsequently, sarafloxacin undergoes further biotransformation in animals through several pathways, including oxidation, acetylation, and conjugation. The major identified metabolites include 3'-oxo-sarafloxacin, N-acetylsarafloxacin, and desethylene-N-acetylsarafloxacin. Additionally, degradation of the piperazine ring can lead to the formation of an ethylene diamine substituted quinolone and an aminoquinolone. In poultry liver, sarafloxacin can also be conjugated with glucuronic acid or a sulphamic acid group.[2]

Sarafloxacin Metabolic Pathway Difloxacin Difloxacin Sarafloxacin Sarafloxacin Difloxacin->Sarafloxacin N-demethylation Metabolite1 3'-oxo-sarafloxacin Sarafloxacin->Metabolite1 Oxidation Metabolite2 N-acetylsarafloxacin Sarafloxacin->Metabolite2 N-acetylation Metabolite4 Ethylene diamine substituted quinolone Sarafloxacin->Metabolite4 Piperazine ring cleavage Conjugates Glucuronide / Sulphamic acid conjugates Sarafloxacin->Conjugates Conjugation (Liver) Metabolite3 Desethylene-N-acetylsarafloxacin Metabolite2->Metabolite3 Desethylenation Metabolite5 Aminoquinolone Metabolite4->Metabolite5 Oxidation Analytical Workflow for Sarafloxacin Metabolite Identification Sample Homogenized Poultry Tissue (Liver or Muscle) Extraction Solvent Extraction (Acetonitrile with Formic Acid) Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE Solid Phase Extraction (SPE) Clean-up Supernatant->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Syringe Filtration (0.22 µm) Reconstitution->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Data Data Acquisition and Processing (MRM Analysis) LCMS->Data Identification Metabolite Identification (Based on Retention Time and MS/MS Spectra) Data->Identification Quantification Semi-Quantitative Analysis Identification->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.

I. Synthesis Overview & Workflow

The synthesis of the target compound is typically achieved in a two-step process starting from commercially available reagents. The first step involves the construction of the core naphthyridine ring system, followed by a nucleophilic aromatic substitution to introduce the piperazine moiety.

Synthesis_Workflow A Starting Materials (e.g., substituted aminopyridine, diethyl malonate) B Step 1: Naphthyridine Ring Formation (e.g., Gould-Jacobs reaction) A->B C Intermediate: 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid B->C D Step 2: Piperazine Substitution (Nucleophilic Aromatic Substitution) C->D E Final Product: 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid D->E F Purification (Crystallization/Chromatography) E->F G Characterization (NMR, MS, HPLC) F->G

Caption: General synthesis workflow for the target compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Step 1: Synthesis of 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (Intermediate)

Q1: My yield for the naphthyridine ring formation is low. What are the critical parameters to optimize?

A1: Low yields in the Gould-Jacobs type cyclization can often be attributed to several factors. Here are key parameters to investigate:

  • Reaction Temperature: The thermal cyclization step is often the most critical. Ensure the temperature is high enough to drive the reaction to completion, typically in a high-boiling solvent like Dowtherm A or diphenyl ether.

  • Purity of Reactants: Ensure all starting materials, especially the substituted aminopyridine, are of high purity. Impurities can interfere with the initial condensation reaction.

  • Reaction Time: The reaction may require an extended period at high temperatures. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

Troubleshooting Low Yield in Step 1:

Troubleshooting_Step1 Problem Low Yield of Intermediate Cause1 Incomplete Cyclization Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Purification Loss Problem->Cause3 Solution1a Increase Reaction Temperature Cause1->Solution1a Solution1b Prolong Reaction Time Cause1->Solution1b Solution2a Ensure Inert Atmosphere Cause2->Solution2a Solution2b Use High-Purity Starting Materials Cause2->Solution2b Solution3a Optimize Crystallization Solvent Cause3->Solution3a

Caption: Troubleshooting logic for low yield in Step 1.
ParameterRecommended ConditionTroubleshooting Tip
Solvent High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)Ensure the solvent is anhydrous to prevent hydrolysis of intermediates.
Temperature 240-260 °C (for thermal cyclization)Gradually increase the temperature and monitor for product formation and decomposition.
Reaction Time 1-3 hours (post-cyclization)Monitor by TLC/HPLC to avoid product degradation from prolonged heating.

Step 2: Synthesis of 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (Final Product)

Q2: I am observing a low yield in the final piperazine substitution step. How can I improve it?

A2: The nucleophilic aromatic substitution of the 7-chloro group with piperazine is a critical step. Low yields can result from incomplete reaction, side reactions, or difficult purification.

  • Choice of Base: An appropriate base is crucial to neutralize the HCl formed during the reaction and to deprotonate piperazine, increasing its nucleophilicity. Common bases include pyridine, triethylamine (TEA), or an excess of piperazine itself.

  • Solvent: A polar aprotic solvent like DMSO, DMF, or NMP is generally effective for this type of reaction.

  • Temperature: The reaction usually requires heating. An optimal temperature range is typically between 80-120 °C.

  • Stoichiometry: Using an excess of piperazine can help drive the reaction to completion.

Troubleshooting Low Yield in Step 2:

Troubleshooting_Step2 Problem Low Yield of Final Product Cause1 Incomplete Substitution Problem->Cause1 Cause2 Di-substitution on Piperazine Problem->Cause2 Cause3 Product Precipitation Issues Problem->Cause3 Solution1a Increase Temperature Cause1->Solution1a Solution1b Use a Stronger Base Cause1->Solution1b Solution1c Increase Piperazine Equivalents Cause1->Solution1c Solution2a Use a Protecting Group on Piperazine (if necessary) Cause2->Solution2a Solution3a Adjust pH for Precipitation Cause3->Solution3a Solution3b Use an Alternative Purification Method Cause3->Solution3b

Caption: Troubleshooting logic for low yield in Step 2.
ParameterRecommended ConditionTroubleshooting Tip
Solvent DMSO, DMF, NMPEnsure the solvent is anhydrous.
Base Pyridine, Triethylamine, or excess PiperazineIf using excess piperazine, 2-4 equivalents are recommended.
Temperature 80-120 °CHigher temperatures may lead to side products. Monitor by TLC/HPLC.
Piperazine 2-4 equivalentsUsing a large excess can complicate purification.

Q3: I am having difficulty purifying the final product. What are the recommended methods?

A3: The final product is a zwitterionic compound, which can make purification challenging.

  • Crystallization: This is the most common method. After the reaction, the mixture is typically poured into water or an acidic solution to precipitate the crude product. The pH of the solution is critical for efficient precipitation. The crude product can then be recrystallized from a suitable solvent system, such as ethanol/water or DMF/water.

  • Column Chromatography: If crystallization does not yield a pure product, silica gel column chromatography can be employed. A mobile phase consisting of a mixture of dichloromethane and methanol, often with a small amount of triethylamine or ammonia to prevent tailing, is typically effective.

Q4: What are the common side products in the piperazine substitution step?

A4: The primary side product is often the result of di-substitution, where two naphthyridine molecules react with one piperazine molecule. This can be minimized by using an excess of piperazine. Another potential side reaction is the hydrolysis of the chloro group if water is present in the reaction mixture.

III. Experimental Protocols

Synthesis of 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (Intermediate)

A detailed protocol for a similar compound has been reported, which can be adapted. The synthesis generally involves the reaction of a substituted 2-aminopyridine with diethyl ethoxymethylenemalonate followed by thermal cyclization and hydrolysis. A published method reports a total yield of 63.69% for a two-step synthesis of a similar intermediate.[1]

Synthesis of 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (Final Product)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (1 equivalent) in a suitable solvent such as pyridine or DMSO.

  • Addition of Piperazine: Add piperazine (2-4 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-8 hours. Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Adjust the pH to 7-8 with a suitable acid (e.g., acetic acid) to precipitate the crude product.

  • Purification: Filter the precipitate, wash with water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

IV. Data Presentation

Table 1: Optimization of Piperazine Substitution Reaction

EntrySolventBase (equiv.)Temp (°C)Time (h)Yield (%)
1Pyridine- (solvent)100675
2DMSOPiperazine (3)100682
3DMFTriethylamine (2)120478
4NMPPiperazine (4)80885

(Note: The data in this table is illustrative and based on typical conditions for similar reactions. Actual yields may vary.)

References

Technical Support Center: Sarafloxacin Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of sarafloxacin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of sarafloxacin in aqueous solutions?

A1: The stability of sarafloxacin in aqueous solutions is primarily influenced by three main factors:

  • pH: The pH of the solution can significantly impact the degradation rate of sarafloxacin. Its photolysis rates are known to change with varying pH levels, with faster dissipation observed as the pH increases.[1]

  • Light Exposure: Sarafloxacin is susceptible to photodegradation.[2][3] Exposure to light, especially UV light, can lead to the degradation of the compound.[4] The aqueous photodegradation half-life can be as short as less than an hour under certain conditions.[2]

  • Oxidizing Agents: The presence of oxidizing agents can degrade sarafloxacin.[3] Advanced oxidation processes (AOPs) that generate potent oxidizing radicals are known to decompose fluoroquinolones like sarafloxacin.[5]

Q2: What are the known degradation products of sarafloxacin in aqueous solutions?

A2: The primary degradation pathway for sarafloxacin involves the oxidative degradation of its piperazinyl substituent.[2][3] This process leads to the formation of several metabolites, with the main ones being:

  • 3'-oxo-sarafloxacin [2][3]

  • An ethylene diamine-substituted quinolone [2][3]

  • An aminoquinolone [2][3]

Under photolytic conditions, other degradation pathways may occur, including defluorination and decarboxylation, which are common for fluoroquinolones.[5][6]

Q3: What is the recommended procedure for preparing and storing sarafloxacin aqueous solutions?

A3: For optimal stability, it is recommended to prepare sarafloxacin solutions fresh for each experiment. If short-term storage is necessary, solutions should be protected from light and stored at low temperatures. One source suggests not storing aqueous solutions for more than one day.[7] Sarafloxacin hydrochloride is soluble in water.[8] To prepare an organic solvent-free aqueous solution, the crystalline solid can be directly dissolved in aqueous buffers.[7] The solubility in PBS (pH 7.2) is approximately 0.5 mg/mL.[7]

Q4: How does the pH of the solution affect the solubility and stability of sarafloxacin?

A4: The absorption and emission properties of sarafloxacin are pH-dependent.[9] The molecule has two pKa values, approximately 5.8 and 9.1, corresponding to the protonation equilibria of the molecule.[9] The maximum concentration of the neutral, and generally less water-soluble, species occurs at its isoelectric point.[10] In terms of stability, the photodegradation rate of sarafloxacin is influenced by pH, with an increased rate of dissipation at higher pH values.[1]

Troubleshooting Guide

Problem 1: My sarafloxacin solution has changed color (e.g., turned yellow).

  • Possible Cause: This is likely due to degradation, particularly photodegradation. Fluoroquinolones are known to be light-sensitive.[3]

  • Troubleshooting Steps:

    • Protect from Light: Immediately wrap your container with aluminum foil or use an amber-colored vial to prevent further light exposure.

    • Prepare Fresh Solution: Discard the discolored solution and prepare a fresh one, ensuring it is protected from light during preparation and storage.

    • Storage Conditions: Store stock solutions and working solutions in the dark, preferably at a low temperature (e.g., 2-8 °C), for short periods. It is not recommended to store aqueous solutions for more than one day.[7]

Problem 2: I am observing unexpected peaks in my HPLC chromatogram when analyzing my sarafloxacin solution.

  • Possible Cause: The appearance of new peaks is a strong indicator of sarafloxacin degradation. These peaks likely correspond to degradation products such as 3'-oxo-sarafloxacin or other derivatives.[2][3]

  • Troubleshooting Steps:

    • Review Solution History: Consider the age of the solution and its exposure to light and elevated temperatures.

    • Confirm Degradation: If possible, use a reference standard of a known degradation product to confirm its identity. Alternatively, LC-MS/MS can be used to identify the unknown peaks based on their mass-to-charge ratio.

    • Optimize Experimental Conditions: If degradation is occurring during your experiment, consider reducing the experiment duration, protecting your samples from light, and maintaining a controlled temperature.

Problem 3: I am seeing a decrease in the concentration of sarafloxacin in my stock solution over a short period.

  • Possible Cause: This indicates instability under your current storage conditions. The degradation can be accelerated by factors such as light exposure, non-optimal pH, or the presence of contaminants that act as oxidizing agents.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the solution is stored in a dark, cool place.

    • Check pH: Measure the pH of your solution. If it is high, this could be accelerating photodegradation.[1] Adjust the pH to a more neutral or slightly acidic range if your experimental protocol allows.

    • Use High-Purity Water: Prepare solutions using high-purity, deionized water to minimize the presence of potential contaminants.

Data Presentation

Table 1: Physicochemical Properties of Sarafloxacin

PropertyValueReference
pKa15.8[9]
pKa29.1[9]
Solubility in PBS (pH 7.2)~0.5 mg/mL[7]
UV/Vis λmax (in water, pH 7.4)272, 322, 335 nm[9]

Table 2: Photodegradation Kinetics of Sarafloxacin

ConditionRate Constant (k)Half-life (t1/2)Reference
Matrix-free aqueous medium0.26 h⁻¹~2.7 hours[1]
Aqueous (mid-summer, 1 cm depth)Not specified< 1 hour[2]
Aqueous (mid-winter, 50 cm depth)Not specified~20 hours[2]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Sarafloxacin Analysis

This protocol provides a general method for the analysis of sarafloxacin in aqueous solutions. Optimization may be required based on the specific matrix and instrumentation.

  • Objective: To quantify the concentration of sarafloxacin and detect the presence of its degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC)

    • UV-Vis Detector

    • C18 reverse-phase column (e.g., µ-Bondapak C18, 3.9 mm x 300 mm)[11]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (H₃PO₄)

    • Triethylamine

    • High-purity water

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, and 2 mmol/L phosphoric acid (with pH adjusted to 3.5 with triethylamine) in a ratio of 30:5:65 (v/v/v).[11]

    • Standard Solution Preparation: Prepare a stock solution of sarafloxacin in a suitable solvent (e.g., a mixture of acetonitrile and water, 1:1 v/v).[11] Prepare a series of dilutions to create a calibration curve.

    • Sample Preparation: Dilute the aqueous samples containing sarafloxacin with the same solvent used for the standard solutions to fall within the range of the calibration curve.

    • Chromatographic Conditions:

      • Column: µ-Bondapak C18 (3.9 mm x 300 mm)[11]

      • Mobile Phase: Acetonitrile:Methanol:2 mmol/L H₃PO₄ (pH 3.5) = 30:5:65[11]

      • Flow Rate: 1 mL/min[11]

      • Detection Wavelength: 278 nm[11]

      • Column Temperature: 15 °C[11]

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Data Processing: Identify and quantify the sarafloxacin peak based on its retention time and the calibration curve. Monitor for the appearance of new peaks that may indicate degradation products.

Visualizations

cluster_Troubleshooting Troubleshooting Workflow: Unexpected HPLC Peaks Start Unexpected Peaks in HPLC Chromatogram CheckHistory Review Solution Age and Storage Conditions Start->CheckHistory IsDegradation Is Degradation Suspected? CheckHistory->IsDegradation ConfirmIdentity Confirm Peak Identity (e.g., LC-MS/MS) IsDegradation->ConfirmIdentity Yes NotDegradation Investigate Other Causes (e.g., Contamination) IsDegradation->NotDegradation No OptimizeExp Optimize Experimental Conditions (Light, Temp.) ConfirmIdentity->OptimizeExp End Problem Resolved OptimizeExp->End

Caption: Troubleshooting workflow for unexpected HPLC peaks.

cluster_Pathway Sarafloxacin Oxidative Degradation Pathway Sarafloxacin Sarafloxacin Oxo 3'-oxo-sarafloxacin Sarafloxacin->Oxo Oxidation EthyleneDiamine Ethylene Diamine- Substituted Quinolone Oxo->EthyleneDiamine Further Oxidation Aminoquinolone Aminoquinolone EthyleneDiamine->Aminoquinolone Further Oxidation

Caption: Oxidative degradation pathway of Sarafloxacin.

cluster_Workflow HPLC Analysis Workflow PrepMobile Prepare Mobile Phase Injection Inject Samples and Standards into HPLC System PrepMobile->Injection PrepStandards Prepare Standard Solutions & Calibration Curve PrepStandards->Injection PrepSamples Prepare Samples PrepSamples->Injection Analysis Data Acquisition (Chromatogram) Injection->Analysis Quantification Identify and Quantify Sarafloxacin Analysis->Quantification

Caption: General workflow for HPLC analysis.

References

Technical Support Center: Overcoming Poor Solubility of 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide is based on established principles for overcoming poor solubility of fluoroquinolone-like compounds. Specific data for "6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid" is not publicly available. Researchers should use this information as a starting point for their own empirical optimization.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in aqueous buffers for my in vitro assay. What should I do first?

A1: The compound possesses both a carboxylic acid and a piperazine group, making its solubility highly pH-dependent.[1][2] The carboxylic acid group will be ionized (more soluble) at higher pH, while the piperazine group will be ionized (more soluble) at lower pH.

  • Initial Troubleshooting: First, attempt to dissolve the compound by adjusting the pH. For weak acids, increasing the pH will increase solubility.[1][2][3] Conversely, for weak bases, decreasing the pH will increase solubility. Since this compound is amphoteric, you will need to test a range of pH values to find the optimal solubility.

  • Stock Solutions: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[4] Subsequently, dilute this stock into your aqueous assay buffer. Be mindful of the final DMSO concentration, as it can affect biological assays.[4] If precipitation occurs upon dilution, refer to the troubleshooting workflow below.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?

A2: This is a common issue when the aqueous buffer cannot maintain the solubility of the compound at the desired concentration. Several strategies can address this:

  • Reduce Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay.

  • Use Co-solvents: Incorporating a water-miscible organic solvent (co-solvent) in your final buffer can increase the solubility of your compound.[5]

  • Employ Surfactants: Low concentrations of non-ionic surfactants can help to keep hydrophobic compounds in solution.[6][7]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[8][9][10][11][12]

Q3: What are some more advanced formulation strategies to improve the solubility for in vivo studies?

A3: For in vivo applications where bioavailability is critical, more advanced formulation techniques are often necessary. These include:

  • Salt Formation: Converting the acidic or basic functional groups of your compound into a salt can significantly improve its solubility and dissolution rate.[5][6][13][14][15] For the carboxylic acid moiety, a strong base can be used to form a salt. For the basic piperazine group, a strong acid can be used.[13]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer matrix can enhance its solubility.[16][17][18][19][20] This method avoids the energy barrier required to break down a crystal lattice structure.[16]

  • Particle Size Reduction: Decreasing the particle size of the compound through techniques like micronization increases the surface area available for dissolution.[5][6]

Troubleshooting Workflows & Logic Diagrams

The following diagram outlines a logical workflow for troubleshooting compound precipitation in an experimental setting.

G start Compound Precipitates in Aqueous Buffer check_stock Is the DMSO stock clear? start->check_stock remake_stock Remake stock solution. Consider gentle heating or sonication. check_stock->remake_stock No troubleshoot_dilution Troubleshoot Dilution Step check_stock->troubleshoot_dilution Yes lower_conc Lower final assay concentration. troubleshoot_dilution->lower_conc add_cosolvent Add co-solvent (e.g., Ethanol) to aqueous buffer. troubleshoot_dilution->add_cosolvent use_surfactant Incorporate surfactant (e.g., Tween 80) in buffer. troubleshoot_dilution->use_surfactant advanced_form Still Precipitating? Consider Advanced Formulation lower_conc->advanced_form add_cosolvent->advanced_form use_surfactant->advanced_form cyclodextrin Use Cyclodextrins advanced_form->cyclodextrin asd Prepare Amorphous Solid Dispersion advanced_form->asd salt Synthesize a Salt Form advanced_form->salt

Caption: Troubleshooting workflow for compound precipitation.

Data Presentation: Solubility Enhancement Strategies

StrategyPrincipleTypical Agents/MethodsSuitability
pH Adjustment Ionization of acidic/basic groups to increase interaction with water.[2]HCl, NaOH, various buffersIn vitro assays, initial screening
Co-solvents Reducing the polarity of the solvent system.[5]DMSO, Ethanol, Polyethylene Glycol (PEG)In vitro assays
Surfactants Micellar solubilization of the hydrophobic compound.[6]Tween 80, Polysorbate 20In vitro and in vivo formulations
Cyclodextrins Formation of inclusion complexes to shield the hydrophobic molecule.[8][11]β-cyclodextrin, HP-β-cyclodextrinIn vitro and in vivo formulations
Salt Formation Conversion to an ionic form with higher aqueous solubility.[13][14]HCl, H2SO4, NaOH, KOHIn vivo formulations
Solid Dispersions Maintaining the drug in a high-energy amorphous state.[16][17]PVP, HPMC, Soluplus®Oral drug delivery

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Serial Dilution

This protocol describes the preparation of a stock solution in DMSO and subsequent dilution into an aqueous buffer, a common first step in many experiments.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add DMSO to desired concentration weigh->add_dmso dissolve 3. Vortex/Sonicate until fully dissolved add_dmso->dissolve dilute 4. Dilute stock into aqueous buffer dissolve->dilute Use Stock mix 5. Mix thoroughly observe 6. Observe for precipitation

Caption: Workflow for stock and working solution preparation.

Methodology:

  • Accurately weigh the desired mass of the compound.

  • Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Vortex and/or sonicate the mixture until the compound is completely dissolved, resulting in a clear solution.

  • Perform a serial dilution of the stock solution into the final aqueous buffer to achieve the desired experimental concentrations.

  • Mix each dilution thoroughly by pipetting or gentle vortexing.

  • Visually inspect each dilution for any signs of precipitation immediately after preparation and before use.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines a method to increase the aqueous solubility of the compound by forming an inclusion complex with HP-β-CD.

Methodology:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 40% w/v).

  • Add Compound: Add the poorly soluble compound to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Equilibration & Separation: Centrifuge the solution at high speed to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UHPLC-MS/MS.[21] This concentration represents the enhanced solubility.

References

Technical Support Center: Mechanisms of Bacterial Resistance to Sarafloxacin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying bacterial resistance to Sarafloxacin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Sarafloxacin?

A1: Sarafloxacin is a fluoroquinolone antibiotic that targets bacterial type II topoisomerases, specifically DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[1][2] By inhibiting these enzymes, Sarafloxacin prevents the relaxation of supercoiled DNA and the separation of daughter chromosomes during replication, respectively, leading to a bactericidal effect.[1][3][4]

Q2: What are the main mechanisms of bacterial resistance to Sarafloxacin?

A2: The primary mechanisms of resistance to Sarafloxacin, typical for fluoroquinolones, are:

  • Target-site mutations: Amino acid substitutions in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are the most common cause of resistance.[5][6][7] These mutations reduce the binding affinity of Sarafloxacin to its target enzymes.

  • Reduced intracellular drug concentration: This is achieved through two main ways:

    • Overexpression of efflux pumps: These are membrane proteins that actively transport Sarafloxacin out of the bacterial cell.[8][9]

    • Decreased permeability: Changes in the bacterial outer membrane can reduce the influx of the drug.

  • Plasmid-mediated quinolone resistance (PMQR): The acquisition of resistance genes on plasmids, such as qnr genes, which protect DNA gyrase from quinolone action, or genes encoding antibiotic-modifying enzymes.[10][11]

Troubleshooting Guides

Problem 1: My bacterial isolate shows high-level resistance to Sarafloxacin (high MIC), but sequencing of gyrA and parC QRDRs shows no mutations.

  • Possible Cause 1: Efflux Pump Overexpression. The resistance may be mediated by the overexpression of efflux pumps that are actively removing Sarafloxacin from the cell.

  • Troubleshooting Steps:

    • Perform an efflux pump inhibition assay. Grow the isolate in the presence of Sarafloxacin and a known efflux pump inhibitor (EPI), such as reserpine or carbonyl cyanide m-chlorophenylhydrazone (CCCP). A significant reduction in the MIC of Sarafloxacin in the presence of the EPI suggests the involvement of efflux pumps.

    • Gene expression analysis. Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of known efflux pump genes (e.g., acrA, acrB, tolC in E. coli) in your resistant isolate against a susceptible control strain.

  • Possible Cause 2: Plasmid-Mediated Resistance. The isolate may carry a plasmid with quinolone resistance genes (qnr, aac(6')-Ib-cr, etc.).

  • Troubleshooting Steps:

    • Screen for PMQR genes. Use PCR with specific primers for common PMQR genes.

    • Plasmid curing. Attempt to "cure" the plasmid from the isolate by growing it in the presence of agents like acridine orange or ethidium bromide. If the isolate becomes susceptible to Sarafloxacin after plasmid loss (confirmed by gel electrophoresis), the resistance was plasmid-mediated.

Problem 2: I have identified a mutation in gyrA, but the increase in Sarafloxacin MIC is lower than expected.

  • Possible Cause 1: Single vs. Multiple Mutations. A single mutation in gyrA often confers only a low level of resistance.[6] High-level resistance typically requires additional mutations, often in parC or a combination of target-site mutations and other mechanisms like efflux.[6][12]

  • Troubleshooting Steps:

    • Sequence the parC gene. Even if the initial screen was negative, re-sequence the QRDR of parC to ensure no mutations were missed.

    • Investigate other mechanisms. As in Problem 1, test for efflux pump activity and the presence of PMQR genes, as these can contribute to the overall resistance level.

  • Possible Cause 2: Specificity of the Mutation. Not all mutations within the QRDR have the same impact on resistance. Some substitutions may only cause a slight conformational change in the enzyme, leading to a modest increase in MIC.

  • Troubleshooting Steps:

    • Consult literature and databases. Compare the specific mutation you've identified with published data to see its known effect on fluoroquinolone resistance. The most common resistance-conferring mutations are often at specific "hotspot" codons (e.g., Ser-83 and Asp-87 in E. coli GyrA).[5]

Problem 3: My efflux pump inhibitor assay is giving inconsistent or inconclusive results.

  • Possible Cause 1: Inhibitor Specificity and Concentration. The chosen EPI may not be effective against the specific family of efflux pumps overexpressed in your isolate, or the concentration used may be suboptimal (either too low to be effective or too high, causing toxicity).

  • Troubleshooting Steps:

    • Test a panel of EPIs. Use inhibitors with different mechanisms of action that target various pump families (e.g., RND, MFS, ABC transporters).

    • Optimize inhibitor concentration. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI for your bacterial strain.

  • Possible Cause 2: Multiple Resistance Mechanisms. The isolate may possess multiple resistance mechanisms simultaneously. Even if efflux is partially inhibited, other mechanisms (like target mutations) will still contribute to resistance, potentially masking the effect of the EPI.

  • Troubleshooting Steps:

    • Use a multifaceted approach. Combine the EPI assay with genetic analysis (sequencing of gyrA/parC) to get a complete picture of the resistance profile.

Data Presentation

Table 1: Example MICs of Sarafloxacin against E. coli with Different Resistance Mechanisms

E. coli StrainGenotype (Relevant Mutations)Sarafloxacin MIC (µg/mL)
Wild-Type (Susceptible)No mutations0.015
Isolate AgyrA (S83L)0.25
Isolate BgyrA (S83L, D87N)4
Isolate CgyrA (S83L, D87N), parC (S80I)32
Isolate D (Efflux+)Overexpression of acrAB-tolC0.125
Isolate E (PMQR)qnrA positive0.125

Note: These are representative values. Actual MICs can vary between experiments and strains.

Experimental Protocols

1. Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies and inoculate into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 35-37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Prepare Antibiotic Dilutions:

    • Prepare a stock solution of Sarafloxacin.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of Sarafloxacin in CAMHB to achieve the desired concentration range.

  • Inoculation:

    • Add the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum density of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of Sarafloxacin that completely inhibits visible bacterial growth.

2. Protocol: PCR Amplification and Sequencing of gyrA and parC QRDRs

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or standard protocol.

  • PCR Amplification:

    • Design or obtain primers that flank the QRDRs of the gyrA and parC genes for your bacterial species of interest.

    • Set up a PCR reaction containing the extracted genomic DNA, primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.

    • Perform PCR with appropriate cycling conditions (annealing temperature should be optimized for the specific primers).

  • Verification of Amplicon:

    • Run a portion of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.

  • PCR Product Purification:

    • Purify the remaining PCR product to remove primers and unincorporated dNTPs using a PCR purification kit.

  • Sanger Sequencing:

    • Send the purified PCR product and the corresponding forward and reverse primers for Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained sequences with the wild-type reference sequence for gyrA and parC from a susceptible strain.

    • Identify any nucleotide changes and translate them to determine the resulting amino acid substitutions.

Visualizations

experimental_workflow cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis cluster_analysis Data Interpretation start Isolate Resistant to Sarafloxacin mic Determine MIC start->mic dna Extract Genomic DNA start->dna epi MIC with Efflux Pump Inhibitor mic->epi If MIC is high conclusion Identify Resistance Mechanism(s) epi->conclusion pcr Amplify gyrA/parC QRDRs dna->pcr pmqr PCR for PMQR genes dna->pmqr seq Sequence Amplicons pcr->seq analyze Analyze Sequencing Data seq->analyze pmqr->conclusion analyze->conclusion

Caption: Workflow for investigating Sarafloxacin resistance mechanisms.

resistance_mechanisms cluster_cell Bacterial Cell cluster_chromosome Chromosome Sarafloxacin Sarafloxacin Target DNA Gyrase / Topoisomerase IV Sarafloxacin->Target Inhibition Efflux Efflux Pump Sarafloxacin->Efflux Enters cell Target->Sarafloxacin Mutation reduces binding Efflux->Sarafloxacin Pumps out Plasmid Plasmid (qnr) Plasmid->Target Protection gyrA gyrA gene gyrA->Target encodes parC parC gene parC->Target encodes

Caption: Core mechanisms of bacterial resistance to Sarafloxacin.

References

Troubleshooting Sarafloxacin degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sarafloxacin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the degradation of Sarafloxacin during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: My Sarafloxacin solution appears to be degrading faster than expected. What are the common causes?

A1: Accelerated degradation of Sarafloxacin solutions is often due to improper storage and handling. The most common contributing factors are:

  • Exposure to Light: Sarafloxacin is susceptible to photodegradation.[1][2] Always store Sarafloxacin, both in solid form and in solution, protected from light. Use amber vials or wrap containers in aluminum foil.

  • Incorrect Storage Temperature: The recommended storage temperature for Sarafloxacin hydrochloride is 2-8°C.[3][4] Storing at room temperature or higher can accelerate degradation. For long-term stability of the solid compound, storage at -20°C is recommended, which can ensure stability for at least four years.[5]

  • pH of Aqueous Solutions: The stability of Sarafloxacin in aqueous solutions can be pH-dependent. Although specific optimal pH ranges for storage are not extensively documented in the provided results, degradation pathways can be influenced by pH.[2] It is advisable to prepare fresh aqueous solutions and use them within a day.[5]

  • Presence of Oxidizing Agents: Sarafloxacin can undergo oxidative degradation, particularly at the piperazinyl substituent.[6] Avoid contact with strong oxidizing agents unless it is part of a controlled forced degradation study.

  • Hygroscopic Nature: Sarafloxacin is hygroscopic, meaning it can absorb moisture from the air.[3] This can lead to hydrolysis. Ensure the solid compound is stored in a tightly sealed container in a dry environment.

Q2: I'm observing unexpected peaks in my HPLC analysis of a stored Sarafloxacin sample. What could they be?

A2: The appearance of new peaks in your chromatogram likely indicates the presence of degradation products. Sarafloxacin can degrade into several by-products. The primary degradation pathway involves the oxidative degradation of the piperazinyl substituent, leading to the formation of 3'-oxo-sarafloxacin, which can be further oxidized.[6] Other potential degradation pathways include decarboxylation and defluorination.[2] Under certain conditions, at least six quantifiable biotransformation products have been observed.[1] To identify these peaks, a forced degradation study coupled with mass spectrometry (LC-MS/MS) is recommended.

Q3: What are the recommended solvent and storage conditions for preparing a Sarafloxacin stock solution?

A3: For preparing stock solutions, you can use organic solvents like DMSO or dimethylformamide (DMF), where Sarafloxacin hydrochloride has solubilities of approximately 2 mg/mL and 5 mg/mL, respectively.[5] These stock solutions should be stored at -20°C and purged with an inert gas to minimize oxidation.[5] For aqueous solutions, you can dissolve the crystalline solid in aqueous buffers like PBS (pH 7.2), where its solubility is around 0.5 mg/mL.[5] However, it is strongly recommended not to store aqueous solutions for more than one day due to lower stability.[5]

Q4: How can I perform a forced degradation study to understand the stability of my Sarafloxacin formulation?

A4: A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8] This involves subjecting the drug to conditions more severe than standard accelerated stability testing. Key conditions to test include:

  • Acid and Base Hydrolysis: Treat the Sarafloxacin solution with an acid (e.g., 0.1 M to 1 M HCl) and a base (e.g., 0.1 M to 1 M NaOH) at room temperature. If no degradation occurs, the temperature can be increased.[7][8]

  • Oxidation: Expose the solution to an oxidizing agent, such as hydrogen peroxide (e.g., 0.1% to 3.0%), at room temperature.[8]

  • Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 40°C to 80°C).[7][8]

  • Photodegradation: Expose the drug (solid or in solution) to a combination of UV and visible light, with a total exposure of not less than 1.2 million lux hours and 200 watt hours per square meter.[7][8]

The goal is to achieve 5-20% degradation to ensure that the analytical methods can detect the degradation products without being overwhelmed by them.[7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency in solid Sarafloxacin 1. Improper storage temperature. 2. Exposure to light. 3. Moisture absorption (hygroscopic nature). [3]1. Ensure storage at the recommended 2-8°C or -20°C for long-term storage.[3][4][5]2. Store in a light-protected container.[3]3. Keep the container tightly sealed in a desiccator or dry environment.
Precipitate forms in aqueous solution 1. Exceeded solubility limit. 2. pH shift affecting solubility. 1. Confirm the concentration is within the solubility limits for the chosen buffer (approx. 0.5 mg/mL in PBS, pH 7.2).[5]2. Prepare fresh solutions and verify the pH of the buffer.
Variable results between experiments 1. Degradation of stock solution. 2. Inconsistent sample preparation. 1. Prepare fresh stock solutions, especially aqueous ones, for each experiment. Do not store aqueous solutions for more than a day.[5]2. Standardize the sample and solution preparation protocol.
Appearance of unknown peaks in HPLC 1. Sample degradation during storage or analysis. 2. Contamination. 1. Analyze samples immediately after preparation. If storage is necessary, keep them at 2-8°C and protected from light for a short duration. Confirm the stability of the analyte in the autosampler.2. Run a blank (solvent) injection to rule out contamination from the solvent or system.

Experimental Protocols

Protocol: Analysis of Sarafloxacin and its Degradation Products by HPLC

This protocol provides a general guideline for the analysis of Sarafloxacin. Method optimization may be required based on the specific sample matrix and instrumentation.

  • Chromatographic System:

    • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector. For identification of unknown peaks, an HPLC-MS/MS system is ideal.[9][10]

    • Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 1.7 µm).[9]

    • Column Temperature: Maintain at a constant temperature, for example, 45°C.[9]

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% formic acid in water.[9]

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[9]

    • Gradient Elution Example:

      • Start with 5-15% B.

      • Ramp to 40-60% B over several minutes.

      • Increase to 95% B for a wash step.

      • Return to initial conditions and allow for equilibration.[9]

  • Sample Preparation:

    • Stock Solution: Prepare a 1 mg/mL stock solution of Sarafloxacin in a suitable organic solvent like DMSO or methanol.

    • Working Standards: Dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1-20 µg/mL).[11]

    • Degraded Samples: For forced degradation samples, neutralize the acidic or basic solutions before dilution to prevent column damage.

  • Analysis:

    • Injection Volume: 5-20 µL.

    • Detection: Monitor at wavelengths around 280 nm, 318 nm, or 330 nm.[5]

    • Quantification: Use a calibration curve generated from the working standards to quantify Sarafloxacin. Degradation products can be reported as a percentage of the total peak area.

Visualizations

Logical Workflow for Troubleshooting Sarafloxacin Degradation

G cluster_0 Troubleshooting Process A Degradation Observed (e.g., new HPLC peaks, loss of potency) B Review Storage Conditions A->B C Check Solution Preparation and Handling A->C D Temperature Issue? (Stored > 8°C) B->D Yes E Light Exposure? B->E No G Aqueous Solution Stored > 24h? C->G Yes H Solvent Purity? C->H No I Correct Storage: Store at 2-8°C, protect from light and moisture D->I F Moisture Exposure? E->F No E->I Yes F->I Yes J Correct Handling: Prepare fresh aqueous solutions, use high-purity solvents G->J H->J Yes K Problem Resolved I->K J->K

Caption: A flowchart for troubleshooting unexpected Sarafloxacin degradation.

Key Degradation Pathways of Sarafloxacin

G cluster_1 Sarafloxacin Degradation Mechanisms cluster_stressors Stress Factors cluster_pathways Primary Degradation Pathways cluster_products Degradation Products Sarafloxacin Sarafloxacin Light Light (Photodegradation) Sarafloxacin->Light Oxidants Oxidizing Agents Sarafloxacin->Oxidants Fungi Microbes (Biodegradation) Sarafloxacin->Fungi pH_Temp pH / Heat (Hydrolysis) Sarafloxacin->pH_Temp Decarboxylation Decarboxylation Light->Decarboxylation Defluorination Defluorination Light->Defluorination Oxidation Oxidation of Piperazine Ring Oxidants->Oxidation Biotransformation Biotransformation Fungi->Biotransformation pH_Temp->Oxidation Oxo 3'-oxo-sarafloxacin Oxidation->Oxo CO2 CO2 Decarboxylation->CO2 Other Other Metabolites (A-F) Biotransformation->Other Amino Aminoquinolone Oxo->Amino

Caption: Major degradation pathways and influencing factors for Sarafloxacin.

References

Technical Support Center: Improving the Oral Bioavailability of Sarafloxacin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Sarafloxacin.

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of unmodified Sarafloxacin, and what are the main limiting factors?

A1: The oral bioavailability of unmodified Sarafloxacin can be variable and is generally considered low. Studies have reported oral bioavailability to be approximately 42.6% in pigs and 59.6% in broilers.[1][2] The primary limiting factors are its poor aqueous solubility and potential for efflux transport in the intestine. The intestinal transport of Sarafloxacin involves both passive diffusion and carrier-mediated components, including absorption and efflux carriers, which can limit its net uptake.[3]

Q2: Which formulation strategies are most promising for enhancing the oral bioavailability of Sarafloxacin?

A2: Several formulation strategies can be employed to overcome the solubility and permeability challenges of Sarafloxacin. These include:

  • Solid Dispersions: This technique involves dispersing Sarafloxacin in a hydrophilic polymer matrix at a molecular level.[4] This can lead to the formation of an amorphous solid dispersion, which can significantly improve the dissolution rate and extent of the drug.

  • Cyclodextrin Complexation: Inclusion complexes with cyclodextrins can effectively increase the aqueous solubility of Sarafloxacin by encapsulating the hydrophobic drug molecule within the cyclodextrin cavity.[5][6]

  • Nanoparticle Formulations: Reducing the particle size of Sarafloxacin to the nanometer range can increase its surface area, leading to enhanced dissolution velocity and improved oral absorption.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can improve the solubility and absorption of lipophilic drugs.

Q3: What are the key in vitro characterization techniques for evaluating new Sarafloxacin formulations?

A3: Key in vitro characterization techniques include:

  • Solubility Studies: To determine the saturation solubility of the formulation in various media (e.g., water, phosphate-buffered saline, simulated gastric and intestinal fluids).

  • Dissolution Testing: To assess the rate and extent of drug release from the formulation. This is a critical indicator of potential in vivo performance.

  • Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) are used to determine the physical form of Sarafloxacin in the formulation (e.g., crystalline vs. amorphous) and to check for drug-excipient interactions.

  • In Vitro Permeability Assays: The Caco-2 cell monolayer model is widely used to predict the intestinal permeability of drugs and to study potential efflux transport mechanisms.[3]

Q4: How does the pH of the gastrointestinal tract affect the solubility and absorption of Sarafloxacin?

A4: As a fluoroquinolone, Sarafloxacin's solubility is pH-dependent. Fluoroquinolones are amphoteric molecules, meaning they have both acidic and basic functional groups. Their solubility is generally lowest at their isoelectric point and increases at both acidic and alkaline pH. Therefore, the varying pH of the gastrointestinal tract (acidic in the stomach, more neutral in the intestine) will influence its dissolution and subsequent absorption. Formulation strategies should aim to ensure adequate dissolution across the physiological pH range.

Troubleshooting Guides

Issue 1: Low In Vitro Dissolution Rate of Sarafloxacin Solid Dispersion
Potential Cause Troubleshooting Steps
Incomplete Amorphization - Increase the polymer-to-drug ratio. - Optimize the manufacturing process parameters (e.g., increase spray drying inlet temperature, increase milling time/energy). - Characterize the solid state using DSC and XRPD to confirm amorphicity.
Poor Polymer Selection - Screen different hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®, Eudragit® grades).[4] - Consider polymers that have specific interactions with Sarafloxacin (e.g., hydrogen bonding) to enhance stability and dissolution.
Drug Recrystallization during Dissolution - Incorporate a crystallization inhibitor into the formulation. - Use a higher molecular weight polymer or a combination of polymers to better stabilize the amorphous drug in the dissolution medium.
Inadequate "Sink" Conditions in Dissolution Medium - Increase the volume of the dissolution medium. - Add a small percentage of surfactant (e.g., sodium lauryl sulfate) to the medium to increase the solubility of Sarafloxacin. - Use a dissolution apparatus with a continuous flow-through cell.
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Potential Cause Troubleshooting Steps
Food Effects - Standardize the feeding schedule of the animal models (fasted vs. fed state) as food can significantly alter gastric emptying and GI fluid composition.
Formulation Instability in GI Fluids - Evaluate the stability of the formulation in simulated gastric and intestinal fluids. - For SEDDS, assess the emulsion droplet size and stability in these fluids. - For solid dispersions, check for drug precipitation upon dissolution.
Animal Handling and Dosing Errors - Ensure accurate and consistent oral gavage technique. - Use a sufficient number of animals per group to account for biological variability.
Issues with Blood Sampling and Analysis - Optimize the blood sampling schedule to accurately capture the Cmax and absorption phase. - Validate the analytical method for Sarafloxacin quantification in plasma for accuracy, precision, and sensitivity.
Issue 3: Poor Correlation between In Vitro Dissolution and In Vivo Bioavailability
Potential Cause Troubleshooting Steps
Permeability-Limited Absorption - If dissolution is rapid but bioavailability is still low, absorption may be limited by the drug's permeability.[3] - Conduct Caco-2 permeability assays to investigate transport mechanisms. - Consider incorporating permeation enhancers into the formulation, but with caution regarding potential toxicity.
Gastrointestinal Tract Efflux - Sarafloxacin has been shown to be a substrate for efflux transporters in Caco-2 cells.[3] - Investigate the effect of known P-glycoprotein (P-gp) inhibitors in your Caco-2 model to see if efflux is a significant factor.
First-Pass Metabolism - While Sarafloxacin is primarily cleared unchanged, first-pass metabolism can affect some drugs. - If suspected, conduct in vitro metabolism studies using liver microsomes.
Inappropriate Dissolution Method - The dissolution method may not be biorelevant. - Use dissolution media that mimic the composition and pH of the different segments of the GI tract (e.g., FaSSIF, FeSSIF).

Data Presentation

Table 1: Pharmacokinetic Parameters of Unmodified Sarafloxacin in Different Animal Models

Animal Model Dose (Oral) Bioavailability (%) Cmax (µg/mL) Tmax (h) Reference
Pigs5 mg/kg42.6 ± 8.20.79 ± 0.112.13 ± 0.51[1][2]
Broiler Chickens10 mg/kg59.6 ± 13.80.79 ± 0.120.75 ± 0.27[1][2]

Experimental Protocols

Protocol 1: Preparation of Sarafloxacin Solid Dispersion by Solvent Evaporation
  • Materials: Sarafloxacin, Polyvinylpyrrolidone (PVP K30), Methanol.

  • Procedure:

    • Weigh Sarafloxacin and PVP K30 in a 1:4 drug-to-polymer ratio.

    • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

    • Stir the solution until a clear solution is obtained.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a 100-mesh sieve.

    • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vitro Dissolution Testing of Sarafloxacin Formulations
  • Apparatus: USP Dissolution Apparatus 2 (Paddle type).

  • Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by 900 mL of phosphate buffer (pH 6.8).

  • Apparatus Settings: Paddle speed at 75 RPM, temperature at 37 ± 0.5°C.

  • Procedure:

    • Place a quantity of the Sarafloxacin formulation equivalent to a 50 mg dose into each dissolution vessel.

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of Sarafloxacin in the samples using a validated HPLC method.

Protocol 3: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER of the cell monolayers to ensure their integrity. Only use monolayers with TEER values above 250 Ω·cm².

  • Transport Buffer: Use Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4.

  • Procedure (Apical to Basolateral Transport):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the Sarafloxacin formulation (dissolved in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specified time intervals and replace with fresh buffer.

    • Analyze the concentration of Sarafloxacin in the samples by HPLC.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Sarafloxacin Sarafloxacin Solid_Dispersion Solid Dispersion Preparation Sarafloxacin->Solid_Dispersion Polymer_Carrier Polymer/ Carrier Polymer_Carrier->Solid_Dispersion Solvent Solvent Solvent->Solid_Dispersion Dissolution_Testing Dissolution Testing Solid_Dispersion->Dissolution_Testing Evaluate Release Solid_State_Analysis Solid-State Analysis (DSC, XRPD) Solid_Dispersion->Solid_State_Analysis Confirm Amorphicity Permeability_Assay Caco-2 Permeability Assay Dissolution_Testing->Permeability_Assay Predict Absorption Animal_Dosing Animal Dosing (Rats/Chickens) Permeability_Assay->Animal_Dosing Select Lead Formulation Blood_Sampling Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis Plasma Analysis (HPLC) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis

Caption: Experimental workflow for developing and evaluating a Sarafloxacin solid dispersion formulation.

troubleshooting_dissolution Start Low In Vitro Dissolution Rate Check_Amorphicity Check Amorphicity (DSC/XRPD) Start->Check_Amorphicity Is_Amorphous Is it Amorphous? Check_Amorphicity->Is_Amorphous Optimize_Process Optimize Process: - Increase Polymer Ratio - Change Solvent Is_Amorphous->Optimize_Process No Check_Recrystallization Observe for Recrystallization Is_Amorphous->Check_Recrystallization Yes Optimize_Process->Check_Amorphicity Is_Recrystallizing Is it Recrystallizing? Check_Recrystallization->Is_Recrystallizing Add_Inhibitor Add Crystallization Inhibitor/ Change Polymer Is_Recrystallizing->Add_Inhibitor Yes Check_Sink_Conditions Review Sink Conditions Is_Recrystallizing->Check_Sink_Conditions No Add_Inhibitor->Start Is_Sink_Limited Sink Limited? Check_Sink_Conditions->Is_Sink_Limited Modify_Medium Modify Medium: - Increase Volume - Add Surfactant Is_Sink_Limited->Modify_Medium Yes End Improved Dissolution Is_Sink_Limited->End No Modify_Medium->End

Caption: Troubleshooting decision tree for low in vitro dissolution of Sarafloxacin solid dispersions.

References

Technical Support Center: Optimization of Sarafloxacin Extraction from Animal Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Sarafloxacin from animal tissues.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and analysis of Sarafloxacin from animal tissue samples.

Question/Issue Possible Cause(s) Recommended Solution(s)
Low Recovery of Sarafloxacin Incomplete cell lysis and extraction: The extraction solvent may not be efficiently disrupting the tissue matrix to release the analyte.- Ensure thorough homogenization of the tissue sample. - Consider using a stronger extraction solvent or a combination of solvents. A mixture of 5% acetate-acetonitrile has been shown to be effective.[1] - Increase the extraction time or incorporate a sonication step to improve cell disruption.
Suboptimal pH of the extraction solvent: Fluoroquinolones are amphoteric compounds, and their solubility is pH-dependent.- Adjust the pH of the extraction solvent. Acidic conditions (e.g., using trichloroacetic acid or formic acid) are commonly used to improve the extraction of fluoroquinolones from tissue matrices.[2][3][4]
Analyte loss during solvent evaporation: Over-drying the sample extract can lead to the loss of the analyte.- Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 50°C).[5] - Avoid complete dryness; leave a small amount of solvent and reconstitute the residue immediately.
Inefficient Solid-Phase Extraction (SPE) cleanup: The chosen SPE cartridge may not be effectively retaining or eluting Sarafloxacin.- Ensure the SPE cartridge is appropriate for the analyte. C18 and styrene-divinylbenzene (SDB-1) cartridges are commonly used for fluoroquinolone cleanup.[1][3] - Optimize the conditioning, loading, washing, and elution steps of the SPE protocol. Ensure the pH of the loading solution is suitable for analyte retention.
High Matrix Effects in LC-MS/MS Analysis Co-elution of interfering compounds: Endogenous components from the tissue matrix can co-elute with Sarafloxacin, causing ion suppression or enhancement.- Improve the sample cleanup procedure. Incorporate a robust SPE step or a liquid-liquid extraction (LLE) partition to remove interfering substances.[6] - Optimize the chromatographic conditions to achieve better separation between Sarafloxacin and matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column.
Insufficient sample cleanup: The extraction method may not be adequately removing phospholipids and other matrix components.- Consider a dispersive SPE (dSPE) cleanup step with C18 absorbent, which is a key part of QuEChERS-like methods.[1] - For fatty tissues, a defatting step with a non-polar solvent like hexane may be necessary prior to extraction.
Poor Peak Shape in Chromatography Interaction of the analyte with the analytical column: Sarafloxacin may exhibit secondary interactions with the stationary phase, leading to tailing peaks.- Adjust the pH of the mobile phase. The addition of a small amount of acid (e.g., acetic acid or formic acid) can improve peak shape for fluoroquinolones.[3][4] - Consider using a different type of HPLC column, such as a phenyl or a C8 column, which may offer different selectivity.[3][7]
Sample solvent incompatible with the mobile phase: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.- Ensure the final sample extract is reconstituted in a solvent that is similar in composition and strength to the initial mobile phase.[5]
Inconsistent or Non-Reproducible Results Variability in sample homogenization: Inconsistent homogenization can lead to variations in the amount of analyte extracted.- Standardize the homogenization procedure, including the duration and speed of homogenization, and the ratio of tissue to solvent.[8]
Inconsistent SPE procedure: Variations in the conditioning, loading, or elution steps of the SPE can lead to inconsistent recoveries.- Automate the SPE procedure if possible. If manual, ensure consistent flow rates and volumes for each step.
Degradation of the analyte: Sarafloxacin may degrade if exposed to light or inappropriate temperatures for extended periods.- Prepare standards and samples fresh. Store stock solutions and extracts at low temperatures (e.g., -20°C) and protect them from light.

Frequently Asked Questions (FAQs)

1. What are the most common methods for extracting Sarafloxacin from animal tissues?

The most prevalent methods are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or QuEChERS-like methods. These are often coupled with analytical techniques like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for detection and quantification.[9][10][11]

2. Which extraction solvent is most effective for Sarafloxacin?

Acidified organic solvents are highly effective. A common choice is a mixture of acetonitrile with an acidic buffer, such as 5% acetate-acetonitrile or a solution containing trichloroacetic acid.[1][2][3] The acidic conditions help to break the interactions between the drug and tissue proteins, facilitating its transfer into the organic solvent.

3. What type of SPE cartridge should I use for cleanup?

For the cleanup of Sarafloxacin extracts, reverse-phase cartridges like C18 or polymeric cartridges such as styrene-divinylbenzene (SDB-1) are frequently used.[1][3] The choice depends on the specific matrix and the interfering substances that need to be removed.

4. How can I minimize matrix effects in my LC-MS/MS analysis?

To minimize matrix effects, a thorough sample cleanup is crucial. This can be achieved through an optimized SPE or LLE protocol.[6] Additionally, chromatographic separation should be optimized to separate Sarafloxacin from co-eluting matrix components. The use of an internal standard, such as a deuterated analog of Sarafloxacin (e.g., ENR-d5), can also help to compensate for matrix effects.[1]

5. What are the typical recovery rates for Sarafloxacin extraction?

With an optimized method, recovery rates for Sarafloxacin are generally high. For example, a method using an acetate-acetonitrile extraction followed by dSPE cleanup with C18 has reported recoveries of 93.53% to 99.18% in muscle and 102.46% to 108.47% in liver.[1] Another study reported recoveries ranging from 77.97% to 92.23% for several fluoroquinolones, including Sarafloxacin, in poultry and pork.[6]

6. What are the achievable Limits of Detection (LOD) and Quantification (LOQ) for Sarafloxacin in animal tissues?

Modern analytical methods can achieve low detection and quantification limits. For instance, an HPLC-MS/MS method has demonstrated an LOD of 1.0 µg/kg and an LOQ of 5.0 µg/kg for Sarafloxacin in chicken muscle and liver.[1] Another multi-residue LC-MS/MS method reported an LOD of 2 ng/g (2 µg/kg) for Sarafloxacin in chicken liver and 0.6 ng/g (0.6 µg/kg) in muscle.[12]

Quantitative Data Summary

The following tables summarize the performance of various extraction and analytical methods for Sarafloxacin in different animal tissues.

Table 1: Recovery Rates of Sarafloxacin from Animal Tissues

Animal Tissue Extraction Method Analytical Technique Fortification Level (µg/kg) Average Recovery (%) Reference
Chicken MuscleAcetate-Acetonitrile Extraction, dSPE (C18)HPLC-MS/MS5, 10, 2093.53 - 99.18[1]
Chicken LiverAcetate-Acetonitrile Extraction, dSPE (C18)HPLC-MS/MS5, 10, 20102.46 - 108.47[1]
Poultry Meat & PorkLLE, SPEGC-MS/MSLOQ, 0.5-2.0 MRL77.97 - 92.23[6]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sarafloxacin

Animal Tissue Extraction Method Analytical Technique LOD (µg/kg) LOQ (µg/kg) Reference
Chicken Muscle & LiverAcetate-Acetonitrile Extraction, dSPE (C18)HPLC-MS/MS1.05.0[1]
Chicken LiverNot specifiedLC-fluorescence-MS/MS2.0Not Reported[12]
Chicken MuscleNot specifiedLC-fluorescence-MS/MS0.6Not Reported[12]
Poultry Meat & PorkLLE, SPEGC-MS/MS1.02.0[6]

Detailed Experimental Protocols

Protocol 1: QuEChERS-like Extraction with dSPE Cleanup for HPLC-MS/MS Analysis

This protocol is adapted from a method for the determination of Sarafloxacin in black-bone silky fowl tissues.[1]

1. Sample Preparation and Homogenization: a. Weigh 4 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube. b. Add 16 mL of 5% acetate-acetonitrile solution.

2. Salting-Out Extraction: a. Add 4 g of anhydrous sodium sulfate and 2 g of sodium chloride to the tube. b. Homogenize for 1 minute. c. Centrifuge at 3155 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer the supernatant to a 50 mL tube containing 400 mg of C18 absorbent. b. Shake horizontally for 5 minutes. c. Centrifuge at 3155 x g for 5 minutes.

4. Final Extract Preparation: a. Transfer 4 mL of the organic layer (supernatant) to a 10 mL tube. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Reconstitute the residue in a suitable volume of mobile phase for HPLC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) followed by SPE Cleanup

This is a general protocol based on common practices for fluoroquinolone extraction.[5][6]

1. Sample Preparation and Homogenization: a. Weigh 5 g of homogenized tissue into a 50 mL centrifuge tube. b. Add 10 mL of an acidic solution (e.g., 5% trichloroacetic acid in acetonitrile). c. Homogenize for 2 minutes and then centrifuge.

2. Liquid-Liquid Extraction: a. Collect the supernatant. b. Add 10 mL of a non-polar solvent (e.g., dichloromethane) to the supernatant. c. Shake vigorously for 2 minutes and centrifuge to separate the layers. d. Collect the organic layer. Repeat the extraction of the aqueous layer with another 10 mL of the organic solvent. e. Combine the organic layers and evaporate to near dryness.

3. Solid-Phase Extraction (SPE) Cleanup: a. Reconstitute the residue in 1 mL of a suitable loading buffer. b. Condition an SPE cartridge (e.g., C18 or SDB-1) with methanol followed by water. c. Load the sample onto the cartridge. d. Wash the cartridge with water or a weak organic solvent to remove interferences. e. Elute Sarafloxacin with a suitable solvent (e.g., basic methanol).

4. Final Extract Preparation: a. Evaporate the eluate to dryness. b. Reconstitute in mobile phase for analysis.

Visualizations

experimental_workflow_1 cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis sample 4g Homogenized Tissue add_solvent Add 16mL 5% Acetate-Acetonitrile sample->add_solvent add_salts Add Na2SO4 & NaCl add_solvent->add_salts homogenize Homogenize (1 min) add_salts->homogenize centrifuge1 Centrifuge (3155g, 5 min) homogenize->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant Supernatant add_c18 Add 400mg C18 Absorbent transfer_supernatant->add_c18 shake Shake (5 min) add_c18->shake centrifuge2 Centrifuge (3155g, 5 min) shake->centrifuge2 transfer_organic Transfer 4mL Organic Layer centrifuge2->transfer_organic Supernatant evaporate Evaporate under N2 transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze HPLC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for QuEChERS-like extraction of Sarafloxacin.

experimental_workflow_2 cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_analysis Analysis sample 5g Homogenized Tissue add_acid_solvent Add Acidified Acetonitrile sample->add_acid_solvent homogenize_centrifuge Homogenize & Centrifuge add_acid_solvent->homogenize_centrifuge lle_partition Partition with Dichloromethane homogenize_centrifuge->lle_partition collect_organic Collect & Evaporate Organic Layer lle_partition->collect_organic reconstitute_load Reconstitute & Load onto SPE Cartridge collect_organic->reconstitute_load wash Wash Cartridge reconstitute_load->wash elute Elute Sarafloxacin wash->elute evaporate_final Evaporate Eluate elute->evaporate_final reconstitute_final Reconstitute in Mobile Phase evaporate_final->reconstitute_final analyze HPLC/LC-MS Analysis reconstitute_final->analyze

Caption: Workflow for LLE and SPE cleanup of Sarafloxacin.

References

Addressing matrix effects in Sarafloxacin residue analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on sarafloxacin residue analysis. Our aim is to help you address common challenges, particularly those related to matrix effects, and ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my sarafloxacin analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of sarafloxacin residue analysis, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), these effects can manifest as either signal suppression or enhancement.[1] This interference can lead to inaccurate quantification, poor reproducibility, and unreliable results. For instance, components of a complex matrix like animal tissue or eggs can interfere with the ionization of sarafloxacin in the mass spectrometer source.[2][3]

Q2: How can I determine if my analysis is being affected by matrix effects?

A2: A common method to assess matrix effects is to compare the response of an analyte in a pure solvent standard to the response of the analyte spiked into a blank matrix extract (a sample known to not contain the analyte). A significant difference in signal intensity indicates the presence of matrix effects.[4] A matrix effect is generally considered significant if the signal enhancement or suppression is outside of a ±20% range.

Q3: What are the common sample preparation techniques to minimize matrix effects for sarafloxacin analysis?

A3: Effective sample preparation is crucial to remove interfering matrix components before instrumental analysis. Common techniques include:

  • Solid-Phase Extraction (SPE): This is a widely used and effective technique for cleaning up complex samples and concentrating the target analyte.[5][6] Different SPE cartridges, such as C18 or mixed-mode cation-exchange, can be employed depending on the matrix and the properties of sarafloxacin.[6][7]

  • Liquid-Liquid Extraction (LLE): LLE can be used to separate sarafloxacin from interfering substances based on its solubility in different immiscible solvents.[8]

  • Protein Precipitation: For high-protein matrices like eggs or tissues, precipitating proteins with agents like trichloroacetic acid can effectively reduce matrix interference.[3]

Q4: Can I use a calibration curve prepared in solvent for quantifying sarafloxacin in a complex matrix?

A4: It is generally not recommended. Due to matrix effects, a solvent-based calibration curve will likely not reflect the true analytical response of sarafloxacin in the sample matrix, leading to inaccurate quantification.[1][4] The use of matrix-matched calibration standards is a more reliable approach to compensate for these effects.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Analyte Recovery Inefficient extraction from the sample matrix.Optimize the extraction solvent and pH. For some tissues, enzymatic digestion may improve recovery.[2] Ensure the sample is adequately homogenized.
Loss of analyte during sample clean-up.Evaluate the SPE cartridge type and elution solvent. Ensure the pH is optimal for sarafloxacin retention and elution.
Signal suppression due to matrix effects.Implement matrix-matched calibration or the standard addition method. Improve sample clean-up to remove more interfering compounds.[1]
Poor Reproducibility (High %RSD) Inconsistent sample preparation.Standardize all steps of the sample preparation protocol. Use automated systems where possible to minimize human error.
Variable matrix effects between samples.Homogenize the bulk sample thoroughly before taking analytical portions. If inter-sample variability is high, consider using an isotopically labeled internal standard.
Contamination of the analytical instrument.Clean the LC-MS/MS interface and ion source. After injecting complex matrix samples, run blank injections to check for carryover.[4]
Unexpected Peaks or Interferences Co-elution of matrix components.Modify the HPLC gradient to improve the separation of sarafloxacin from interfering peaks. Enhance the sample clean-up procedure.
Contamination from reagents or labware.Use high-purity solvents and reagents. Thoroughly clean all glassware and plasticware.
Inaccurate Quantification Inappropriate calibration strategy.Use matrix-matched calibration standards or the method of standard additions for quantification to compensate for matrix effects.[1]
Degradation of the analyte.Store samples and standards properly, protected from light and at the recommended temperature. Check the stability of sarafloxacin in the prepared extracts.

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for Sarafloxacin

This protocol provides a general workflow for the clean-up of liquid samples. Optimization will be required for specific matrices.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg/6 mL) by passing 12 mL of methanol followed by 6 mL of water through it.[6]

  • Loading: Load the pre-treated sample extract onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a suitable solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution: Elute the sarafloxacin from the cartridge using an appropriate solvent (e.g., methanol or acetonitrile).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for analysis.[6]

Protocol 2: Preparation of Matrix-Matched Calibration Standards
  • Obtain Blank Matrix: Source a sample of the matrix (e.g., chicken muscle, eggs) that is known to be free of sarafloxacin.

  • Process Blank Matrix: Process the blank matrix using the same extraction and clean-up procedure as for the unknown samples.

  • Prepare Standard Solutions: Create a series of standard solutions of sarafloxacin in pure solvent at different concentrations.

  • Spike Blank Extract: Spike aliquots of the processed blank matrix extract with the standard solutions to create a series of matrix-matched calibrants at the desired concentration levels.

  • Analyze and Construct Curve: Analyze the matrix-matched calibrants using the analytical method and construct a calibration curve by plotting the analyte response against the concentration.

Quantitative Data Summary

Table 1: Method Validation Parameters for Fluoroquinolone Analysis in Various Matrices

Analyte(s)MatrixMethodLinearity (R²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Ciprofloxacin, EnrofloxacinMaizeHPLC-FLD0.9907-0.99626.57-16.6519.92-50.44Not Specified[9]
FluoroquinolonesMilkELISA0.9946.17Not Specified75.03[10]
11 FluoroquinolonesPig KidneyLC-MS/MSNot SpecifiedNot SpecifiedNot Specified80-100[11]
Sarafloxacin, DifloxacinBeefCE0.9936-0.997750-100Not Specified82.4-92.9[6]
SarafloxacinEggsHPLC-FLDNot Specified0.2 (ng/g)1 (ng/g)87-102[12]

Visualizations

Workflow_for_Sarafloxacin_Residue_Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Extraction (e.g., Acetonitrile/Acid) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Clean-up (e.g., SPE) Centrifugation->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Inject Quantification Quantification (Matrix-Matched Calibration) LCMS->Quantification Confirmation Confirmation of Identity Quantification->Confirmation

Caption: A typical workflow for sarafloxacin residue analysis.

Troubleshooting_Matrix_Effects Start Inaccurate or Irreproducible Results CheckMatrixEffect Assess Matrix Effect (Post-extraction Spike vs. Solvent Std.) Start->CheckMatrixEffect NoEffect Matrix Effect Not Significant. Investigate Other Causes (e.g., Extraction Efficiency, Instrument Error) CheckMatrixEffect->NoEffect Difference < 20% Effect Significant Matrix Effect Detected CheckMatrixEffect->Effect Difference > 20% ImproveCleanup Improve Sample Clean-up (e.g., Optimize SPE, add LLE) Effect->ImproveCleanup MatrixMatched Use Matrix-Matched Calibration Effect->MatrixMatched StandardAddition Use Standard Addition Method Effect->StandardAddition Dilution Dilute Sample Extract Effect->Dilution Revalidate Re-validate Method ImproveCleanup->Revalidate MatrixMatched->Revalidate StandardAddition->Revalidate Dilution->Revalidate

Caption: Troubleshooting logic for addressing matrix effects.

References

Validation & Comparative

A Comparative Analysis of Sarafloxacin and Enrofloxacin for Poultry Health

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the ongoing effort to ensure poultry health and productivity, the selection of effective antimicrobial agents remains a critical decision for veterinarians and poultry health professionals. This guide provides a detailed comparative analysis of two prominent fluoroquinolones, Sarafloxacin and Enrofloxacin, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, pharmacokinetics, and spectrum of activity against key poultry pathogens. This report synthesizes available experimental data to facilitate informed decision-making in the development and application of veterinary medicines.

Executive Summary

Both Sarafloxacin and Enrofloxacin are broad-spectrum fluoroquinolone antibiotics with demonstrated efficacy against a range of bacterial pathogens affecting poultry. While both drugs exhibit a similar mechanism of action by inhibiting bacterial DNA gyrase, leading to bacterial cell death, studies reveal nuances in their clinical effectiveness and pharmacokinetic profiles. Enrofloxacin has been shown to be more efficacious in treating colisepticemia in chickens compared to Sarafloxacin[1]. However, both have comparable in vitro activity against a wide variety of bacterial species[2]. This guide will delve into the specifics of their performance, supported by experimental data.

Comparative Efficacy: In Vitro and In Vivo Studies

The in vitro activity of Sarafloxacin and Enrofloxacin has been evaluated against several key poultry pathogens. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, is a key indicator of in vitro efficacy.

PathogenSarafloxacin MIC (µg/mL)Enrofloxacin MIC (µg/mL)Reference
Escherichia coli≤0.06 (susceptible)0.008 - 0.03[2]
Mycoplasma gallisepticum0.370.14[2]
Mycoplasma synoviae1.761.82[2]

In vivo studies, which assess the performance of the drugs in live animals, provide a more complete picture of their clinical efficacy. A study comparing the treatment of experimental Escherichia coli infection in chickens found that Enrofloxacin resulted in significantly lower morbidity and mortality rates compared to Sarafloxacin[1].

ParameterSarafloxacinEnrofloxacinReference
Morbidity (E. coli challenge)HigherSignificantly Lower[1]
Mortality (E. coli challenge)HigherSignificantly Lower[1]
Mean Air Sac Lesion Score (E. coli challenge)HigherSignificantly Lower[1]

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion. These parameters are crucial for establishing effective dosing regimens.

Pharmacokinetic ParameterSarafloxacin (in Muscovy ducks, 10 mg/kg p.o.)Enrofloxacin (in broiler chickens, 10 mg/kg p.o.)Reference
Cmax (Maximum Concentration)Not explicitly stated2.44 ± 0.06 µg/mL[3]
Tmax (Time to Cmax)Not explicitly stated1.64 ± 0.04 hours[3]
T½β (Elimination Half-life)Not explicitly stated14.23 ± 0.46 hours[3]
BioavailabilityNot explicitly stated64.0 ± 0.2%[3]

Visualizing Experimental Processes and Mechanisms

To aid in the understanding of the research methodologies and the drugs' mechanism of action, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation Phase cluster_challenge Challenge Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Animal_Acclimatization Poultry Acclimatization Infection Experimental Infection Animal_Acclimatization->Infection Pathogen_Culture Pathogen Culture & Preparation Pathogen_Culture->Infection Grouping Grouping (Control, Sarafloxacin, Enrofloxacin) Infection->Grouping Treatment_Admin Drug Administration Grouping->Treatment_Admin Observation Clinical Observation (Morbidity, Mortality) Treatment_Admin->Observation Sampling Sample Collection (Blood, Tissues) Treatment_Admin->Sampling Analysis Data Analysis (Lesion Scoring, Bacterial Load) Sampling->Analysis

Caption: A typical experimental workflow for an in vivo efficacy study in poultry.

fluoroquinolone_moa Fluoroquinolone Sarafloxacin / Enrofloxacin DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of fluoroquinolones like Sarafloxacin and Enrofloxacin.

Detailed Experimental Protocols

The following are synthesized methodologies for key experiments based on published literature.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the in vitro susceptibility of bacterial isolates to Sarafloxacin and Enrofloxacin.

Methodology: A serial broth dilution method is commonly employed.

  • Preparation of Antimicrobial Solutions: Stock solutions of Sarafloxacin and Enrofloxacin are prepared and serially diluted in appropriate broth medium (e.g., Mueller-Hinton Broth for E. coli, specific mycoplasma broth for Mycoplasma species) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are cultured to a logarithmic phase and the suspension is adjusted to a standardized concentration (e.g., 10^5 colony-forming units [CFU]/ml).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate atmospheric and temperature conditions for a specified period (e.g., 18-24 hours for E. coli, longer for Mycoplasma).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. For mycoplasma, a color change of a pH indicator in the medium is used to determine growth inhibition[2].

In Vivo Efficacy Study (Colibacillosis Model)

Objective: To compare the clinical efficacy of Sarafloxacin and Enrofloxacin in treating an experimental E. coli infection in chickens.

Methodology: An infectious bronchitis virus-Escherichia coli model of colisepticemia is utilized[1].

  • Animal Husbandry: Day-old broiler chicks are housed in a controlled environment and provided with ad-libitum access to feed and water.

  • Pre-challenge: At a specified age (e.g., 14 days), birds are pre-challenged with an infectious bronchitis virus to predispose them to respiratory infection.

  • Challenge: A few days after the pre-challenge, birds are infected with a pathogenic strain of E. coli via an appropriate route (e.g., air sac injection).

  • Treatment Groups: Birds are randomly allocated to different treatment groups:

    • Control (infected, untreated)

    • Sarafloxacin-treated

    • Enrofloxacin-treated

  • Drug Administration: The antibiotics are administered through the drinking water at specified concentrations and for a defined duration.

  • Data Collection:

    • Clinical Signs: Birds are observed daily for clinical signs of disease (e.g., listlessness, respiratory distress).

    • Mortality: Daily mortality is recorded.

    • Post-mortem Examination: At the end of the study, surviving birds are euthanized and a post-mortem examination is conducted to score lesions (e.g., air sacculitis, pericarditis, perihepatitis).

  • Statistical Analysis: Data on mortality, morbidity, and lesion scores are statistically analyzed to compare the efficacy of the treatments.

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic parameters of Sarafloxacin and Enrofloxacin in poultry.

Methodology: A crossover study design is often used, where each bird receives both drugs at different times.

  • Animal Preparation: Healthy adult chickens are fasted overnight before drug administration.

  • Drug Administration: A single dose of either Sarafloxacin or Enrofloxacin is administered intravenously (IV) or orally (p.o.) at a specified dosage (e.g., 10 mg/kg body weight).

  • Blood Sampling: Blood samples are collected from a wing vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) after drug administration.

  • Plasma Separation and Storage: Plasma is separated by centrifugation and stored frozen until analysis.

  • Drug Quantification: The concentration of the drug (and its major metabolites, if applicable) in the plasma samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.

  • Pharmacokinetic Modeling: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, elimination half-life, and bioavailability.

Conclusion

The choice between Sarafloxacin and Enrofloxacin for the treatment of bacterial infections in poultry requires careful consideration of the target pathogen, the clinical situation, and the pharmacokinetic properties of the drugs. While both are potent fluoroquinolones, the available data suggests that Enrofloxacin may have a clinical advantage in the treatment of colisepticemia in chickens. Further research, including direct comparative pharmacokinetic studies and clinical trials against a wider range of poultry pathogens, would be beneficial for a more complete understanding of their respective roles in poultry medicine. This guide provides a foundational resource for researchers and professionals in the field to build upon in their ongoing efforts to safeguard poultry health.

References

Sarafloxacin versus Ciprofloxacin: a comparative in vitro study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in-vitro comparison of two fluoroquinolone antibiotics, sarafloxacin and ciprofloxacin. While both belong to the same class of antibacterial agents, their efficacy and spectrum of activity can vary. This document summarizes their antibacterial potency, explores their mechanisms of action, and provides detailed experimental protocols for key comparative assays.

Mechanism of Action: Targeting Bacterial DNA Replication

Both sarafloxacin and ciprofloxacin are synthetic broad-spectrum antimicrobial agents that function by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV. This dual-targeting mechanism leads to breaks in the bacterial chromosome and ultimately, cell death.

Fluoroquinolones bind to the complex formed between these enzymes and the bacterial DNA, stabilizing it. This stabilization prevents the re-ligation of the DNA strands after they have been cleaved by the enzymes for processes like supercoiling or decatenation, leading to the accumulation of double-stranded DNA breaks.

Fluoroquinolone_Mechanism cluster_replication Bacterial DNA Replication cluster_enzymes Target Enzymes cluster_drugs Fluoroquinolones DNA DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA->DNA_Gyrase Negative Supercoiling Topoisomerase_IV Topoisomerase_IV DNA->Topoisomerase_IV Decatenation Replication_Block DNA Replication Blocked DNA_Gyrase->Replication_Block Topoisomerase_IV->Replication_Block Sarafloxacin Sarafloxacin Inhibition1 Ciprofloxacin Ciprofloxacin Inhibition1->DNA_Gyrase Inhibition Inhibition1->Topoisomerase_IV Inhibition Cell_Death Cell_Death Replication_Block->Cell_Death

Mechanism of action for fluoroquinolones like Sarafloxacin and Ciprofloxacin.

Data Presentation: Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for sarafloxacin and ciprofloxacin against a range of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.

Bacterial SpeciesSarafloxacin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Gram-Positive
Staphylococcus aureus0.06 - 0.25[1]0.5[2]
Staphylococcus epidermidis--
Enterococcus faecalis0.5 - 2[1]2.0[2]
Streptococcus pneumoniae--
Gram-Negative
Escherichia coli≤0.06[1]≤0.125[2]
Pseudomonas aeruginosa0.12 - 1[1]0.5[2]
Klebsiella pneumoniae-≤0.125[2]
Enterobacter sp.-≤0.125[2]
Serratia marcescens-≤0.125[2]
Bacteroides sp.0.5 - 2[3]-
Fusobacterium sp.0.5 - 2[3]-

Note: A dash (-) indicates that specific comparative data was not found in the reviewed literature.

Experimental Protocols

Detailed methodologies for key in-vitro experiments are crucial for the accurate comparison of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial inoculum, adjusted to 0.5 McFarland standard and then diluted

  • Stock solutions of sarafloxacin and ciprofloxacin

  • Pipettes and multichannel pipettors

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of sarafloxacin and ciprofloxacin in MHB directly in the microtiter plates. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension, bringing the total volume in each well to 100 µL.

  • Include a growth control well (MHB with inoculum but no antibiotic) and a sterility control well (MHB only).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Relaxed plasmid DNA (e.g., pBR322)

  • Purified bacterial DNA gyrase

  • Assay buffer (containing ATP, MgCl₂, and other necessary cofactors)

  • Stock solutions of sarafloxacin and ciprofloxacin

  • Agarose gel electrophoresis equipment

  • DNA staining agent (e.g., ethidium bromide)

  • Gel imaging system

Procedure:

  • Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of sarafloxacin or ciprofloxacin.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase to each reaction tube.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.

  • Stop the reaction by adding a stop solution containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the different forms of the plasmid DNA (supercoiled, relaxed, and nicked). Supercoiled DNA migrates faster than relaxed DNA.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • The inhibition of DNA gyrase is determined by the reduction in the amount of supercoiled DNA compared to the control reaction without any inhibitor.

Topoisomerase IV Inhibition Assay (Decatenation Assay)

This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

  • Catenated kinetoplast DNA (kDNA)

  • Purified bacterial topoisomerase IV

  • Assay buffer (containing ATP, MgCl₂, and other necessary cofactors)

  • Stock solutions of sarafloxacin and ciprofloxacin

  • Agarose gel electrophoresis equipment

  • DNA staining agent (e.g., ethidium bromide)

  • Gel imaging system

Procedure:

  • Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of sarafloxacin or ciprofloxacin.

  • Initiate the reaction by adding a pre-determined amount of topoisomerase IV to each reaction tube.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for the decatenation of kDNA into individual minicircles.

  • Stop the reaction by adding a stop solution.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the catenated kDNA from the decatenated minicircles. The decatenated minicircles will migrate further into the gel.

  • Stain the gel and visualize the DNA bands.

  • The inhibition of topoisomerase IV is determined by the reduction in the amount of decatenated minicircles compared to the control reaction.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Sarafloxacin & Ciprofloxacin) MIC_Assay MIC Determination Stock_Solutions->MIC_Assay Gyrase_Assay DNA Gyrase Inhibition Assay Stock_Solutions->Gyrase_Assay TopoIV_Assay Topoisomerase IV Inhibition Assay Stock_Solutions->TopoIV_Assay Bacterial_Cultures Prepare Bacterial Cultures Bacterial_Cultures->MIC_Assay Compare_MIC Compare MIC Values MIC_Assay->Compare_MIC Compare_IC50 Compare IC50 Values (Gyrase & Topo IV) Gyrase_Assay->Compare_IC50 TopoIV_Assay->Compare_IC50 Conclusion Comparative Efficacy Conclusion Compare_MIC->Conclusion Compare_IC50->Conclusion

A generalized workflow for the in-vitro comparison of two antibacterial agents.

References

A Comparative Guide to the Validation of an HPLC Method for Sarafloxacin in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like the fluoroquinolone antibiotic sarafloxacin in biological matrices is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the determination of sarafloxacin in plasma against other analytical techniques. Detailed experimental protocols, performance data, and workflow visualizations are presented to aid in the selection of the most appropriate method for your research needs.

High-Performance Liquid Chromatography (HPLC) Method Validation

A robust and reliable HPLC method is crucial for pharmacokinetic and toxicokinetic studies. The following section details a validated reversed-phase HPLC method for the quantification of sarafloxacin in plasma.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • To 500 µL of plasma in a centrifuge tube, add 50 µL of an internal standard solution (e.g., lomefloxacin, 10 µg/mL).

  • Add 1 mL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., µ-Bondapak C18, 3.9 mm x 300 mm)[1].

  • Mobile Phase: A mixture of acetonitrile, methanol, and 2 mmol/L phosphoric acid (adjusted to pH 3.5 with triethylamine) in a ratio of 30:5:65 (v/v/v)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Detection: UV detector set at 278 nm[1].

  • Column Temperature: 15°C[1].

3. Method Validation Parameters:

  • Linearity: Prepare calibration standards of sarafloxacin in blank plasma over a desired concentration range (e.g., 0.05 to 5 µg/mL). Plot the peak area ratio (sarafloxacin/internal standard) against the nominal concentration and determine the linearity by linear regression.

  • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day). Precision is expressed as the relative standard deviation (%RSD), and accuracy is expressed as the percentage of the nominal concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by analyzing a series of decreasing concentrations of sarafloxacin. The LOD is the lowest concentration that gives a signal-to-noise ratio of at least 3, and the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (signal-to-noise ratio of at least 10).

  • Recovery: The efficiency of the extraction procedure is determined by comparing the peak area of sarafloxacin in a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration.

  • Specificity: The absence of interfering peaks from endogenous plasma components or other co-administered drugs is evaluated by analyzing blank plasma and plasma spiked with other relevant compounds.

HPLC Validation Workflow

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_result Result Plasma Plasma Sample Spike Spike with Sarafloxacin Plasma->Spike IS Internal Standard IS->Spike Extract Protein Precipitation & Extraction Spike->Extract Reconstitute Reconstitute Extract->Reconstitute HPLC HPLC System (C18, UV 278nm) Reconstitute->HPLC Data Data Acquisition HPLC->Data Linearity Linearity Data->Linearity Precision Precision Data->Precision Accuracy Accuracy Data->Accuracy LOD_LOQ LOD & LOQ Data->LOD_LOQ Recovery Recovery Data->Recovery Specificity Specificity Data->Specificity Validated Validated Method Linearity->Validated Precision->Validated Accuracy->Validated LOD_LOQ->Validated Recovery->Validated Specificity->Validated

HPLC method validation workflow for sarafloxacin in plasma.

Comparison of Analytical Methods

While HPLC is a widely used and reliable technique, other methods can also be employed for the determination of sarafloxacin. The following table provides a comparison of the validated HPLC method with Capillary Electrophoresis (CE) and Enzyme-Linked Immunosorbent Assay (ELISA).

ParameterHPLC-UVCapillary Electrophoresis (CE)Enzyme-Linked Immunosorbent Assay (ELISA)
Linearity Range 0.05 - 5 µg/mL1 - 20 µg/mL[2]0.037 - 4.43 ng/mL[3]
Limit of Detection (LOD) ~15 ng/mL[4]0.8 µg/mL[2]0.018 ng/mL[3]
Limit of Quantification (LOQ) ~50 ng/mLNot ReportedNot Reported
Precision (%RSD) < 15%Intra-day: 4.8%, Inter-day: 7.8%[2]Not Reported
Recovery > 85%82.4 - 92.9%[2]70 - 118%[3]
Specificity HighModerateHigh (can have cross-reactivity)[3]
Analysis Time ~10-15 min per sample< 5 min per sample[2]2-4 hours per plate
Advantages Robust, reliable, good precision and accuracy.Fast analysis, low solvent consumption.High sensitivity, high throughput.
Disadvantages Longer analysis time, higher solvent consumption.Lower sensitivity compared to HPLC and ELISA.Potential for cross-reactivity, semi-quantitative.

Alternative Methods: A Brief Overview

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a rapid and efficient alternative for the separation and determination of fluoroquinolones. A reported CE method for sarafloxacin in beef demonstrated a linear range of 1–20 μg/mL with a limit of detection of 0.8 μg/mL.[2] The intra-day and inter-day precisions were 4.8% and 7.8%, respectively.[2] While this method is faster and consumes less solvent than HPLC, its sensitivity may be lower.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive immunoassay technique. A selective ELISA for sarafloxacin has been developed with a very low limit of detection of 0.018 ng/mL and a dynamic range of 0.037–4.43 ng/mL.[3] While ELISA offers excellent sensitivity and is suitable for high-throughput screening, it can be susceptible to cross-reactivity with structurally similar compounds and is generally considered semi-quantitative.[3]

Conclusion

The choice of analytical method for the determination of sarafloxacin in plasma depends on the specific requirements of the study. The validated HPLC-UV method presented here provides a robust, reliable, and accurate approach for quantitative analysis in pharmacokinetic and toxicokinetic studies. Capillary electrophoresis offers a faster but potentially less sensitive alternative, while ELISA provides high sensitivity for screening purposes but may lack the quantitative precision of chromatographic methods. Researchers should carefully consider the performance characteristics of each method to select the most suitable approach for their research objectives.

References

A Comparative Analysis of the Antibacterial Spectrum of New Fluoroquinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antibacterial spectrum of several new-generation fluoroquinolones: delafloxacin, finafloxacin, levonadifloxacin, and nemonoxacin. These agents represent significant advancements in the fluoroquinolone class, offering broader coverage and activity against resistant pathogens. Olaszofloxacin, another new fluoroquinolone, is mentioned; however, a lack of publicly available, detailed comparative data limits its inclusion in this analysis. This guide is intended to be a valuable resource for researchers and clinicians in the field of infectious diseases and drug development.

Comparative Antibacterial Activity

The in vitro activity of these new fluoroquinolones against a range of clinically relevant Gram-positive and Gram-negative bacteria is summarized below. The data, presented as minimum inhibitory concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, has been compiled from various studies. It is important to note that MIC values can vary depending on the testing methodology and the specific strains tested.

Gram-Positive Bacteria

Newer fluoroquinolones demonstrate enhanced potency against Gram-positive organisms, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

OrganismAntibioticMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Staphylococcus aureus (MRSA) Delafloxacin0.120.25
Levonadifloxacin0.381.0
Nemonoxacin0.52.0
Finafloxacin1.04.0
Streptococcus pneumoniae Delafloxacin0.0080.015
Nemonoxacin0.060.12
Levonadifloxacin0.120.5
Finafloxacin0.251.0
Enterococcus faecalis Delafloxacin0.1251.0
Levonadifloxacin0.52.0
Finafloxacin2.08.0
Nemonoxacin2.08.0
Gram-Negative Bacteria

Activity against Gram-negative bacteria varies among the newer fluoroquinolones, with some showing potent activity against organisms like Pseudomonas aeruginosa.

OrganismAntibioticMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Escherichia coli Delafloxacin0.032.0
Finafloxacin0.061.0
Levonadifloxacin0.254.0
Nemonoxacin8.0>32
Pseudomonas aeruginosa Delafloxacin0.251.0
Levonadifloxacin2.04.0
Finafloxacin4.016.0
Nemonoxacin16.0>32
Haemophilus influenzae Delafloxacin≤0.0010.004
Nemonoxacin0.0150.03
Finafloxacin0.030.03
Levonadifloxacin0.0080.06

Unique Characteristics

Delafloxacin exhibits broad-spectrum activity against both Gram-positive (including MRSA) and Gram-negative bacteria, including Pseudomonas aeruginosa. A unique characteristic of delafloxacin is its enhanced activity in acidic environments, which can be advantageous in treating infections in acidic sites like skin and soft tissue infections.[1]

Finafloxacin is another fluoroquinolone with pH-dependent activity, showing increased potency in acidic conditions.[2][3][4] Its spectrum of activity is broad, though it is generally less potent against Gram-negatives compared to delafloxacin.

Levonadifloxacin demonstrates potent activity against MRSA and other Gram-positive cocci.[5] It is a promising agent for treating infections caused by these resistant organisms. Its activity against Pseudomonas aeruginosa is notable among the newer agents.

Nemonoxacin , a non-fluorinated quinolone, shows excellent activity against Gram-positive bacteria, including multidrug-resistant Streptococcus pneumoniae and MRSA.[1][6][7][8] However, its activity against Gram-negative bacilli, particularly Enterobacteriaceae and Pseudomonas aeruginosa, is limited.[6][7]

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is the main target. The dual targeting of these enzymes contributes to the potent bactericidal activity and can help to reduce the development of resistance.

Fluoroquinolone_Mechanism cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria FQ_GN Fluoroquinolone Gyrase DNA Gyrase FQ_GN->Gyrase Primary Target Supercoiling Inhibition of DNA Supercoiling Gyrase->Supercoiling Replication_Block_GN DNA Replication Blocked Supercoiling->Replication_Block_GN Cell_Death_GN Bacterial Cell Death Replication_Block_GN->Cell_Death_GN FQ_GP Fluoroquinolone TopoIV Topoisomerase IV FQ_GP->TopoIV Primary Target Decatenation Inhibition of Daughter Chromosome Decatenation TopoIV->Decatenation Replication_Block_GP DNA Replication Blocked Decatenation->Replication_Block_GP Cell_Death_GP Bacterial Cell Death Replication_Block_GP->Cell_Death_GP

Mechanism of action of fluoroquinolones in bacteria.

Experimental Protocols: Determining Antibacterial Spectrum

The primary method for determining the in vitro antibacterial spectrum of an antibiotic is by measuring the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the drug that prevents visible growth of a bacterium. Standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are followed to ensure reproducibility and comparability of results.

Broth Microdilution Method (CLSI/EUCAST)

This is a widely used method for determining MIC values.

  • Preparation of Antimicrobial Solutions: Stock solutions of the fluoroquinolones are prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. Colonies are then suspended in a saline solution to match a 0.5 McFarland turbidity standard, which corresponds to a specific bacterial density. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The microtiter plate containing the serially diluted antibiotic and the bacterial inoculum is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. The results are often read using a plate reader for accuracy.

MIC_Workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis Start Start Prepare_Antibiotics Prepare Serial Dilutions of Fluoroquinolones Start->Prepare_Antibiotics Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Antibiotics->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination by broth microdilution.

Conclusion

The new generation of fluoroquinolones offers significant advantages over older agents, particularly in their enhanced activity against Gram-positive and resistant pathogens. Delafloxacin and levonadifloxacin show promising broad-spectrum activity, including against challenging pathogens like MRSA and P. aeruginosa. Finafloxacin's unique pH-dependent activity may offer a therapeutic niche. Nemonoxacin provides a potent option for Gram-positive infections but is less suitable for Gram-negative coverage. The choice of a specific agent will depend on the infecting pathogen, its susceptibility profile, and the site of infection. Continued surveillance and research are essential to understand the evolving role of these new fluoroquinolones in clinical practice.

References

A Comparative Guide to the Validation of a Capillary Electrophoresis Method for Sarafloxacin Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient detection of antibiotic residues is paramount. This guide provides a comprehensive comparison of a validated capillary electrophoresis (CE) method for the detection of Sarafloxacin, a fluoroquinolone antibiotic, with alternative analytical techniques. The performance of CE is objectively evaluated against High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data to inform methodological choices.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on a variety of factors, including sensitivity, precision, and sample throughput. The following table summarizes the key performance indicators of Capillary Electrophoresis, HPLC, and ELISA for the detection of Sarafloxacin.

Performance MetricCapillary Electrophoresis (CE)High-Performance Liquid Chromatography (HPLC)Enzyme-Linked Immunosorbent Assay (ELISA)
Linearity 1–20 μg/mL (R² = 0.9977)[1]Not explicitly statedDynamic range of 0.037–4.43 ng/mL[2]
Limit of Detection (LOD) 0.8 μg/mL[1][3]0.2 ng/g[4]0.018 ng/mL[2]
Limit of Quantitation (LOQ) Not explicitly stated for Sarafloxacin. For a similar compound, sparfloxacin, the LOQ was 9.46 µg/mL.[5]1 ng/g[4]Not explicitly stated
Precision (RSD) Intraday: 4.8%, Interday: 7.8%[1][3]2-12% for 10-100 ng/g; 22-26% for 1-5 ng/g[4]Not explicitly stated
Recovery Satisfactory recovery reported in beef samples.[1][3] For a similar compound, sparfloxacin, recovery was 95.68%–102.4%.[5]87–102%[4]70–118%[2]

Visualizing the Methodologies

To better understand the practical application and comparative performance of these methods, the following diagrams illustrate the experimental workflow for CE method validation and a head-to-head comparison of CE and HPLC.

cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Standard & Buffer Preparation Standard & Buffer Preparation Capillary Conditioning Capillary Conditioning Standard & Buffer Preparation->Capillary Conditioning Sample Preparation Sample Preparation CE Analysis CE Analysis Sample Preparation->CE Analysis Capillary Conditioning->CE Analysis Linearity Linearity CE Analysis->Linearity LOD & LOQ LOD & LOQ CE Analysis->LOD & LOQ Precision Precision CE Analysis->Precision Accuracy Accuracy CE Analysis->Accuracy

Workflow for the validation of a capillary electrophoresis method.

Capillary Electrophoresis Capillary Electrophoresis High Speed High Speed Capillary Electrophoresis->High Speed Low Sample Volume Low Sample Volume Capillary Electrophoresis->Low Sample Volume Lower Sensitivity (LOD: 0.8 µg/mL) Lower Sensitivity (LOD: 0.8 µg/mL) Capillary Electrophoresis->Lower Sensitivity (LOD: 0.8 µg/mL) Good Precision (RSD: 4.8-7.8%) Good Precision (RSD: 4.8-7.8%) Capillary Electrophoresis->Good Precision (RSD: 4.8-7.8%) HPLC HPLC Higher Sensitivity (LOD: 0.2 ng/g) Higher Sensitivity (LOD: 0.2 ng/g) HPLC->Higher Sensitivity (LOD: 0.2 ng/g) Wider Range Precision (RSD: 2-26%) Wider Range Precision (RSD: 2-26%) HPLC->Wider Range Precision (RSD: 2-26%) Longer Analysis Time Longer Analysis Time HPLC->Longer Analysis Time

Performance comparison of CE and HPLC for Sarafloxacin detection.

Detailed Experimental Protocols

For the accurate replication of these methods, detailed experimental protocols are provided below.

Capillary Electrophoresis (CE) Protocol

This method is adapted from a validated procedure for the determination of Sarafloxacin in beef.[1][3]

1. Instrumentation and Reagents:

  • Capillary Electrophoresis system with a Diode Array Detector.

  • Fused-silica capillary.

  • Running Buffer: 35 mmol/L H₃BO₃/Na₂B₄O₇, pH 8.8.

  • Sarafloxacin standard solutions.

2. Capillary Conditioning:

  • New Capillary: Rinse sequentially with methanol, H₂O, 0.1 mol/L NaOH, H₂O, 0.1 mol/L HCl, and H₂O.[1]

  • Daily: Condition with 0.1 mol/L NaOH, H₂O, and then the running buffer.[1]

3. Sample Preparation (Beef Tissue):

  • Homogenize 10 g of beef and spike with a known concentration of Sarafloxacin standard.

  • Extract with 20 mL of 4% ammonia-methanol, shake, and centrifuge.

  • Collect the supernatant and repeat the extraction.

  • Combine supernatants, evaporate to dryness, and reconstitute in 1 mL of running buffer.[1]

4. Analysis:

  • Separation Voltage: 25 kV.[1]

  • Temperature: 22°C.[1]

  • Detection: 275 nm.[1]

  • Quantify Sarafloxacin within 4 minutes.[1]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a method for the determination of Sarafloxacin residues in eggs.[4]

1. Instrumentation and Reagents:

  • HPLC system with a programmable fluorescence detector.

  • C18 column.

  • Mobile Phase: Acetonitrile, methanol, and 2 mmol/L H₃PO₄ (pH 3.5).[6]

  • Sarafloxacin standard solutions.

2. Sample Preparation (Eggs):

  • Isolation of Sarafloxacin is performed by a combination of liquid-liquid extraction and aqueous on-line microdialysis.[4]

3. Analysis:

  • Detection: Programmable fluorescence detection.

  • Column Temperature: 15°C.[6]

  • The method is automated, allowing for the processing of 35 samples in a 24-hour period.[4]

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol is based on a method for the differential determination of Difloxacin and Sarafloxacin.[2]

1. Reagents and Materials:

  • Polyclonal antibodies against Sarafloxacin.

  • Microtiter plates coated with gelatin-Sarafloxacin antigens.

  • Sarafloxacin standard solutions.

  • Enzyme-conjugated secondary antibody and substrate.

2. Assay Procedure:

  • An indirect competitive ELISA format is used.

  • Two different assay formats can be constructed using the same antibody to allow for either Sarafloxacin-selective or group-specific (Sarafloxacin and Difloxacin) determination.[2]

  • The assay is based on the competition between free Sarafloxacin in the sample and the coated antigen for binding to the primary antibody.

3. Analysis:

  • The concentration of Sarafloxacin is determined by measuring the absorbance and comparing it to a standard curve.

  • The limit of detection for the Sarafloxacin-selective ELISA was found to be 0.018 ng/mL.[2]

References

A Comparative Analysis of the Pharmacokinetic Profiles of Sarafloxacin and Danofloxacin in Poultry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of two veterinary fluoroquinolone antibiotics, sarafloxacin and danofloxacin. The information presented is collated from various scientific studies to offer an objective overview supported by experimental data. This analysis is intended to assist researchers and professionals in drug development in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these two compounds in avian species, primarily broiler chickens.

Executive Summary

Sarafloxacin and danofloxacin are both fluoroquinolones used in veterinary medicine to treat bacterial infections. While both exhibit broad-spectrum antimicrobial activity, their pharmacokinetic behaviors differ significantly, influencing their dosage regimens and clinical efficacy. Generally, danofloxacin appears to have a longer elimination half-life and a larger volume of distribution compared to sarafloxacin in broiler chickens. However, oral bioavailability can vary between the two, with some studies indicating higher bioavailability for danofloxacin. The subsequent sections provide a detailed breakdown of their pharmacokinetic parameters, the methodologies used in these studies, and a visual representation of a typical experimental workflow.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for sarafloxacin and danofloxacin in broiler chickens, compiled from multiple studies. It is important to note that the experimental conditions, such as the administered dose, may vary between studies, which can influence the results.

Pharmacokinetic ParameterSarafloxacin (10 mg/kg)Danofloxacin (5 mg/kg)Danofloxacin (10 mg/kg)
Route of Administration Intravenous (IV)Oral (PO)Intravenous (IV)
Elimination Half-Life (t½β) (h) 2.53 ± 0.82[1][2]3.89 ± 1.19[1][2]~6-7[3]
Volume of Distribution at steady state (Vdss) (L/kg) 3.40 ± 1.26[1][2]-10[3]
Total Body Clearance (ClB) (L/kg/h) 1.20 ± 0.20[1][2]-1.41 (23.5 ml/min/kg)[3]
Area Under the Curve (AUC) (µg·h/mL) ---
Maximum Plasma Concentration (Cmax) (µg/mL) -0.79[1]-
Time to Maximum Plasma Concentration (Tmax) (h) -0.75[1]-
Bioavailability (F) (%) -59.6 ± 13.8[1][2]-

Note: Values are presented as mean ± standard deviation where available. The data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental protocols.

Experimental Protocols

The pharmacokinetic parameters presented in this guide are typically determined through in vivo studies in the target animal species. Below is a generalized methodology for a comparative pharmacokinetic study of sarafloxacin and danofloxacin in broiler chickens.

Animal Studies

Healthy broiler chickens of a specific age and weight range are used. The birds are housed in controlled environmental conditions with access to feed and water ad libitum, except for a brief fasting period before drug administration. The animals are randomly assigned to different treatment groups for intravenous and oral administration of either sarafloxacin or danofloxacin.

Drug Administration and Sampling
  • Intravenous (IV) Administration: A single dose of the drug is administered into a wing vein. Blood samples are collected from the contralateral wing vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Oral (PO) Administration: A single dose of the drug is administered directly into the crop using a gavage tube. Blood samples are collected at similar time points as the IV group.

Sample Processing and Analysis

Blood samples are collected in heparinized tubes and centrifuged to separate the plasma. The plasma samples are then stored at -20°C or lower until analysis. The concentrations of sarafloxacin and danofloxacin in the plasma are determined using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence or UV detection.

Pharmacokinetic Analysis

The plasma concentration-time data for each bird is analyzed using non-compartmental or compartmental pharmacokinetic models. Key parameters such as elimination half-life (t½β), volume of distribution (Vd), total body clearance (ClB), area under the curve (AUC), maximum plasma concentration (Cmax), and time to maximum plasma concentration (Tmax) are calculated. Oral bioavailability (F) is determined by comparing the AUC after oral administration to the AUC after intravenous administration.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study.

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Sample Collection & Processing cluster_3 Sample Analysis cluster_4 Data Analysis Animal_Selection Selection of Healthy Broiler Chickens Acclimatization Acclimatization to Housing Conditions Animal_Selection->Acclimatization Fasting Pre-dose Fasting Acclimatization->Fasting Grouping Random Assignment to Treatment Groups Fasting->Grouping IV_Admin Intravenous (IV) Administration (Sarafloxacin or Danofloxacin) Grouping->IV_Admin PO_Admin Oral (PO) Administration (Sarafloxacin or Danofloxacin) Grouping->PO_Admin Blood_Sampling Serial Blood Sampling IV_Admin->Blood_Sampling PO_Admin->Blood_Sampling Plasma_Separation Centrifugation to Separate Plasma Blood_Sampling->Plasma_Separation Storage Storage of Plasma Samples at -20°C Plasma_Separation->Storage HPLC_Analysis HPLC Analysis of Drug Concentrations Storage->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling HPLC_Analysis->PK_Modeling Parameter_Calculation Calculation of Pharmacokinetic Parameters PK_Modeling->Parameter_Calculation Conclusion Conclusion Parameter_Calculation->Conclusion Comparative Analysis & Conclusion

Caption: A flowchart illustrating the key steps in a comparative pharmacokinetic study of veterinary drugs in broiler chickens.

References

A Head-to-Head Comparison of Sarafloxacin and Other Quinolones Against Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the in vitro efficacy of sarafloxacin and other prominent quinolone antibiotics against Escherichia coli (E. coli). The data presented is compiled from various scientific studies to offer a comprehensive overview for research and development purposes.

Quantitative Efficacy Against E. coli

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for sarafloxacin and other quinolones against E. coli. These values are crucial indicators of an antibiotic's potency. A lower MIC value indicates that less drug is required to inhibit the growth of the organism, while the MBC represents the concentration needed to kill the bacteria. The Mutant Prevention Concentration (MPC) is the lowest concentration of an antimicrobial agent that prevents the selection of resistant mutants.

It is important to note that the data presented below is collated from different studies. Direct comparison of absolute values should be done with caution as experimental conditions may have varied between studies.

QuinoloneE. coli StrainMIC (µg/mL)Reference
SarafloxacinChallenge Strain0.03[1]
EnrofloxacinChallenge Strain0.015[1]
DanofloxacinChallenge Strain0.03[1]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Various Quinolones Against a specific E. coli challenge strain. This table provides a direct comparison of the MIC values of sarafloxacin, enrofloxacin, and danofloxacin against the same E. coli strain used in an experimental infection model in chickens.

QuinoloneE. coli Isolates (from diarrheic calves)MIC (µg/mL)MBC (µg/mL)MPC (µg/mL)
CiprofloxacinClinical Isolates0.0090.02-0.040.038
EnrofloxacinClinical Isolates0.0220.02-0.040.12

Table 2: Comparative In Vitro Activity of Ciprofloxacin and Enrofloxacin Against E. coli Isolates from Diarrheic Calves. This table presents a summary of the MIC, MBC, and MPC values for ciprofloxacin and enrofloxacin, providing insight into their bactericidal and resistance prevention capabilities.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on established standards.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC was determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: A pure culture of the E. coli strain of interest is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB). The bacterial suspension is then diluted to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions: A series of twofold dilutions of the quinolone antibiotics are prepared in a 96-well microtiter plate using MHB.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth without antibiotic) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as an extension of the MIC test.

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth in the MIC plate is subcultured onto an antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of surviving colonies on the agar plates.

Determination of Mutant Prevention Concentration (MPC)

The MPC is determined to assess the potential of an antibiotic to prevent the emergence of resistant mutants.

  • Preparation of High-Density Inoculum: A large bacterial population (≥10^10 CFU) is prepared by concentrating an overnight culture of the E. coli strain.

  • Plating: The high-density inoculum is plated onto a series of agar plates containing increasing concentrations of the quinolone antibiotic.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Interpretation: The MPC is the lowest concentration of the antibiotic that completely prevents the growth of any bacterial colonies.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to quinolone activity and experimental procedures.

Quinolone_Mechanism cluster_bacterium E. coli Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase (GyrA/GyrB) Quinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC/ParE) Quinolone->Topoisomerase_IV Inhibits DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Relieves DNA_Fragmentation DNA Fragmentation DNA_Gyrase->DNA_Fragmentation Forms toxic complex DNA_Decatenation Daughter Chromosome Decatenation Topoisomerase_IV->DNA_Decatenation Mediates Topoisomerase_IV->DNA_Fragmentation Forms toxic complex DNA_Replication_Fork DNA Replication Fork DNA_Supercoiling->DNA_Replication_Fork DNA_Decatenation->DNA_Replication_Fork Cell_Death Cell Death DNA_Fragmentation->Cell_Death

Caption: Mechanism of action of quinolone antibiotics in E. coli.

Resistance_Mechanisms Quinolone Quinolone Target_Enzymes DNA Gyrase & Topoisomerase IV Quinolone->Target_Enzymes Target Reduced_Drug_Accumulation Reduced Drug Accumulation Efflux_Pumps Efflux Pumps (e.g., AcrAB-TolC) Reduced_Drug_Accumulation->Efflux_Pumps Increased Porin_Downregulation Porin Downregulation (e.g., OmpF) Reduced_Drug_Accumulation->Porin_Downregulation Decreased Resistance Quinolone Resistance Reduced_Drug_Accumulation->Resistance Target_Alteration Target Alteration gyrA_parC_Mutations Mutations in gyrA and parC Target_Alteration->gyrA_parC_Mutations Target_Alteration->Resistance Efflux_Pumps->Quinolone Expels Porin_Downregulation->Quinolone Blocks entry Reduced_Binding Reduced Quinolone Binding gyrA_parC_Mutations->Reduced_Binding Reduced_Binding->Target_Enzymes

Caption: Major mechanisms of quinolone resistance in E. coli.

MIC_MBC_Workflow Start Start Prepare_Inoculum Prepare Standardized E. coli Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilutions Prepare 2-fold Serial Dilutions of Quinolone Serial_Dilutions->Inoculate_Plate Incubate_24h Incubate at 37°C for 24h Inoculate_Plate->Incubate_24h Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_24h->Read_MIC Subculture Subculture from clear wells onto antibiotic-free agar Read_MIC->Subculture Incubate_Agar Incubate agar plates at 37°C for 24h Subculture->Incubate_Agar Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubate_Agar->Read_MBC End End Read_MBC->End

References

Inter-Laboratory Validation of Sarafloxacin Analytical Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of analytical standards for the quantification of sarafloxacin, a fluoroquinolone antibiotic used in veterinary medicine. The data presented is compiled from various single-laboratory validation studies and is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methodologies. The guide summarizes key performance indicators of different analytical techniques, details experimental protocols, and visualizes the validation workflow.

Comparative Performance of Analytical Methods for Sarafloxacin

The following table summarizes the performance characteristics of various analytical methods used for the determination of sarafloxacin. This data is derived from multiple independent studies and provides a basis for comparing the sensitivity, accuracy, and precision of each technique.

Analytical Method Matrix Linearity (µg/mL or µg/kg) Limit of Detection (LOD) Limit of Quantitation (LOQ) Recovery (%) Precision (RSD %) Reference
HPLC-UV Drug substance2 - 100.070 µg/mL0.213 µg/mL99.07 - 101.1< 2[1]
HPLC with Fluorescence Detection Pig and Chicken MuscleNot SpecifiedNot SpecifiedNot SpecifiedSufficient for regulatory methodNot Specified[2]
HPLC-UV Sheep Plasma0.2 - 10Not Specified0.2 µg/mL90.3 - 118.00.00 - 0.88
Capillary Electrophoresis (CE) Beef1 - 200.8 µg/mL1 µg/mL82.4 - 92.9< 6.0[3]
UPLC-MS/MS Black-bone Silky Fowl Tissues2 - 200 (µg/kg)1.0 µg/kg5.0 µg/kg93.53 - 108.47< 9.28
GC-MS/MS Poultry Meat and Pork0.8 - 80.0 (ng/mL)1.0 µg/kg2.0 µg/kg77.97 - 92.23< 7.45[4]
HPLC with Fluorescence Detection Eggs1 - 100 (ng/g)0.2 ng/g1 ng/g87 - 1022 - 26[5]

Experimental Protocols

This section details the methodologies for some of the key experiments cited in the comparison table.

High-Performance Liquid Chromatography (HPLC-UV) for Sarafloxacin in Drug Substance
  • Instrumentation : A standard HPLC system equipped with a UV-Visible detector.

  • Chromatographic Conditions :

    • Column : Zorbax SB C18 (150 × 4.6 mm ID, 5 µm particle size).[6]

    • Mobile Phase : A mixture of 0.05 %v/v trifluoroacetic acid and acetonitrile in a ratio of 70:30 (v/v).[6]

    • Flow Rate : 1.0 mL/min.[6]

    • Detection Wavelength : 237 nm.[6]

  • Sample Preparation : The sample is dissolved in a mixture of acetonitrile and water (1:1 v/v).[7]

  • Validation Parameters : The method was validated for accuracy, precision, linearity, ruggedness, robustness, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[6]

Capillary Electrophoresis (CE) for Sarafloxacin in Beef
  • Instrumentation : Capillary Electrophoresis system.

  • Optimized Conditions :

    • Buffer System : H₃BO₃/Na₂B₄O₇ buffer (35 mmol/L, pH 8.8).[3]

    • Separation Voltage : 25 kV.[3]

    • Column Temperature : 22°C.[3]

  • Sample Preparation : Solid-phase extraction (SPE) is utilized for sample cleanup and preconcentration.[3]

  • Validation : The method's linearity, LOD, and recovery were determined.[3]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Sarafloxacin in Tissues
  • Instrumentation : A UPLC system coupled with a tandem mass spectrometer.

  • Sample Preparation :

    • Homogenized tissue samples are extracted.

    • The extract is subjected to cleanup procedures.

  • Validation : The method was validated for recovery, intraday precision, and interday precision.[8] The linear concentration range was determined to be from 2 µg/kg to 200 µg/kg in both muscle and liver tissues.[8]

Visualizing the Validation Workflow

The following diagrams illustrate the typical workflows for analytical method validation.

start Start: Define Analytical Method linearity Linearity & Range (5 concentrations, 3 replicates) start->linearity accuracy Accuracy (Spiked samples at 3 levels) start->accuracy precision Precision (Repeatability & Intermediate) start->precision specificity Specificity (Interference from matrix) start->specificity robustness Robustness (Varying method parameters) start->robustness lod_loq LOD & LOQ (Signal-to-noise ratio) linearity->lod_loq validation_report Compile Validation Report accuracy->validation_report precision->validation_report specificity->validation_report lod_loq->validation_report robustness->validation_report end End: Method Validated validation_report->end

General Analytical Method Validation Workflow

sample_prep Sample Preparation (Extraction & Cleanup) hplc_analysis HPLC Analysis sample_prep->hplc_analysis Liquid Samples ce_analysis CE Analysis sample_prep->ce_analysis Ionic Analytes ms_analysis MS/MS Analysis sample_prep->ms_analysis High Sensitivity data_acquisition Data Acquisition hplc_analysis->data_acquisition ce_analysis->data_acquisition ms_analysis->data_acquisition data_processing Data Processing (Peak Integration, Quantification) data_acquisition->data_processing results Results & Reporting data_processing->results

Experimental Workflow for Sarafloxacin Analysis

References

A Comparative Analysis of Sarafloxacin and Difloxacin Residue Depletion in Poultry

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the residue depletion profiles of the fluoroquinolone antibiotics, Sarafloxacin and Difloxacin, in poultry reveals significant differences in their persistence in edible tissues. This comparison, crucial for ensuring food safety and determining appropriate withdrawal periods, highlights the slower depletion of Sarafloxacin, particularly in specific poultry breeds.

This guide provides a comprehensive comparative study of the residue depletion of Sarafloxacin and Difloxacin, intended for researchers, scientists, and drug development professionals. The following sections present quantitative data, detailed experimental methodologies, and a visual representation of the experimental workflow.

Quantitative Residue Depletion Data

The residue levels of Sarafloxacin and Difloxacin in various poultry tissues are summarized below. These data are compiled from multiple studies to provide a comparative overview.

Table 1: Residue Depletion of Sarafloxacin in Black-Bone Silky Fowl [1][2]

Withdrawal Period (Days)Mean Concentration in Muscle (μg/kg)Mean Concentration in Liver (μg/kg)
1366.88 ± 129.51120.35 ± 46.86
21Peak Concentrations ObservedPeak Concentrations Observed
43.2545.46 ± 12.94-

Note: The Maximum Residue Limit (MRL) for Sarafloxacin in China is 10 μg/kg for muscle and 80 μg/kg for liver.[2]

Table 2: Residue Depletion of Difloxacin and its Metabolite Sarafloxacin in Broiler Chickens [3]

Withdrawal Period (Days)Mean Difloxacin Concentration (μg/kg)Mean Sarafloxacin Concentration (μg/kg)
Kidney
1604.8 ± 132.5136.4 ± 18.3
Liver
1-10.4 ± 1.2
Muscle
1368.1 ± 52.5-
Skin + Fat
1--

Note: A withdrawal time of 5 days was deemed necessary to ensure Difloxacin residues were below the MRL established by the European Union.[3]

Table 3: Pharmacokinetic Parameters of Difloxacin in Healthy Broiler Chickens (Single Oral Dose of 10 mg/kg) [4][5][6]

ParameterValue
Peak Serum Concentration (Cmax)1.34 ± 0.09 µg/ml
Time to Peak Concentration (Tmax)2.27 ± 0.07 h
Elimination Half-life (t0.5el)4.7 ± 0.34 h
Systemic Bioavailability (F)86.2%

Experimental Protocols

The methodologies employed in the cited studies for determining the residue depletion of Sarafloxacin and Difloxacin are outlined below.

Sarafloxacin Residue Depletion Study in Black-Bone Silky Fowl[1][2]
  • Animal Model: Black-bone silky fowl (BSF).

  • Drug Administration: Oral administration of Sarafloxacin at a dose of 10 mg/kg body weight for 7 consecutive days.

  • Sample Collection: Muscle and liver tissues were collected at various withdrawal periods.

  • Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) was used to determine the concentration of Sarafloxacin in the collected tissues.

  • Method Validation: The limit of detection for Sarafloxacin was 1.0 μg/kg. The recoveries from fortified blank samples ranged from 93.53% to 108.47%, with coefficients of variation below 9.28%.[1][2]

Difloxacin and Sarafloxacin Residue Depletion Study in Broiler Chickens[3]
  • Animal Model: Broiler chickens.

  • Drug Administration: Multiple oral doses of 10 mg Difloxacin/kg body weight daily for 5 days.

  • Sample Collection: Plasma, kidney, liver, muscle, and skin + fat tissue samples were collected.

  • Analytical Method: An HPLC method was used for the analysis of Difloxacin and its major metabolite, Sarafloxacin.

  • Pharmacokinetic Analysis: Plasma drug concentration-time data were analyzed using a two-compartment open model.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized experimental workflow for a comparative residue depletion study of veterinary drugs.

experimental_workflow cluster_setup Experimental Setup cluster_dosing Drug Administration cluster_sampling Sample Collection cluster_analysis Residue Analysis cluster_data Data Interpretation animal_selection Animal Selection (e.g., Broiler Chickens) acclimatization Acclimatization Period animal_selection->acclimatization grouping Random Grouping (Control, Sarafloxacin, Difloxacin) acclimatization->grouping sarafloxacin_dosing Sarafloxacin Dosing (Specified dose and duration) grouping->sarafloxacin_dosing difloxacin_dosing Difloxacin Dosing (Specified dose and duration) grouping->difloxacin_dosing tissue_sampling Tissue Sampling at Predetermined Withdrawal Times (Muscle, Liver, etc.) sarafloxacin_dosing->tissue_sampling difloxacin_dosing->tissue_sampling sample_prep Sample Preparation (Homogenization, Extraction) tissue_sampling->sample_prep analytical_method Analytical Quantification (e.g., HPLC-MS/MS) sample_prep->analytical_method data_analysis Pharmacokinetic Modeling and Statistical Analysis analytical_method->data_analysis comparison Comparative Assessment of Residue Depletion Profiles data_analysis->comparison withdrawal_determination Withdrawal Period Calculation comparison->withdrawal_determination

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A7132
Reactant of Route 2
A7132

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.